3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXLQPYOJUDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499480-13-5 | |
| Record name | tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane: A Constrained Chiral Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly focused on molecules possessing three-dimensional complexity. Moving beyond flat, aromatic structures towards sp³-rich scaffolds can significantly improve physicochemical properties and unlock new interactions with biological targets. The 3-azabicyclo[4.1.0]heptane core represents a premier example of such a scaffold, providing a conformationally rigid framework that mimics key secondary structures of peptides and serves as a valuable bioisostere.[1] This guide provides a comprehensive technical overview of a particularly versatile derivative, tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate. We will explore its synthesis, pathways to enantiopure forms, and its strategic application as a chiral building block for creating sophisticated, biologically active molecules.
Introduction: The Strategic Value of Conformational Constraint
The 3-azabicyclo[4.1.0]heptane framework is a fused bicyclic system combining a piperidine ring and a cyclopropane ring. This fusion imparts significant conformational rigidity compared to a simple piperidine ring. For drug development professionals, this rigidity is a powerful tool; it reduces the entropic penalty upon binding to a biological target and presents substituents in a well-defined spatial orientation. This scaffold has been successfully incorporated into potent bioactive molecules, including selective triple reuptake inhibitors for antidepressant therapies.[2]
The subject of this guide, 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane, is functionalized for maximum synthetic utility:
-
N-Boc Group: Provides robust protection of the nitrogen, compatible with a wide range of reaction conditions, yet readily removable under acidic conditions.
-
C5-Ketone: Serves as a versatile synthetic handle for introducing molecular diversity through nucleophilic additions, reductions, or α-functionalization.
-
Chiral Bicyclic Core: Offers a stereochemically defined scaffold for the synthesis of enantiomerically pure final compounds.
This combination makes the molecule an exceptional starting point for generating libraries of novel, constrained γ-amino acids and other complex nitrogen heterocycles.[3]
Figure 1: Key structural features and resulting applications of the title building block.
Synthesis of the Racemic Core
The most direct and scalable approach to the racemic 3-azabicyclo[4.1.0]heptane core is via the cyclopropanation of an α,β-unsaturated precursor, tert-butyl 4-oxo-3,6-dihydropyridine-1(2H)-carboxylate. The Johnson-Corey-Chaykovsky reaction is exceptionally well-suited for this transformation.[4]
Causality of Reagent Choice: The choice of dimethylsulfoxonium methylide (Corey's ylide) over dimethylsulfonium methylide is critical. While both are sulfur ylides, the sulfoxonium ylide preferentially undergoes a reversible 1,4-conjugate addition to enones, which, after an intramolecular cyclization, yields the thermodynamically stable cyclopropyl ketone.[5][6] In contrast, the more reactive sulfonium ylide often favors irreversible 1,2-addition to the carbonyl group, which would result in an epoxide, an undesired side product in this context.[4]
Experimental Protocol: Racemic Synthesis
-
Preparation of Dimethylsulfoxonium Methylide:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 eq) and anhydrous DMSO.
-
Cool the resulting suspension to 15°C in a water bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 1-1.5 hours until the solution becomes clear and gas evolution ceases. The ylide is now formed and ready for use.
-
-
Cyclopropanation:
-
In a separate flask, dissolve tert-butyl 4-oxo-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the enone solution to 0°C.
-
Add the pre-formed ylide solution dropwise via cannula to the enone solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield racemic this compound as a solid.
-
Strategies for Enantioselective Access
Accessing this building block in enantiopure form is paramount to its utility in chiral drug synthesis. Two primary strategies can be employed: direct asymmetric synthesis or resolution of the racemate.
Asymmetric Catalytic Cyclopropanation
While a specific, high-yielding asymmetric Corey-Chaykovsky reaction for this substrate is not yet a routine literature procedure, the principles of asymmetric catalysis offer a clear path forward. The goal is to create a chiral environment around the achiral enone substrate, forcing the incoming achiral ylide to attack one face preferentially. This is typically achieved with a chiral catalyst that coordinates to the substrate.
Figure 3: Regiochemical outcomes of nucleophilic ring-opening reactions.
This strategy allows for the stereocontrolled installation of substituents at various positions on the piperidine ring, a transformation that is often challenging using traditional methods. For instance, ring-opening with heteroatom nucleophiles can yield valuable trans-2,6-disubstituted piperidines. [7]
Conclusion: A Gateway to Novel 3D Chemical Space
This compound is more than just another building block; it is a strategically designed platform for accessing novel, three-dimensional chemical space. Its conformational rigidity, combined with versatile functional handles, provides medicinal chemists with a powerful tool to construct sophisticated molecules with improved pharmacological profiles. From the synthesis of constrained amino acid foldamers to the stereocontrolled creation of complex piperidines, the applications of this chiral core are extensive and continue to grow. By understanding the principles of its synthesis and reactivity as detailed in this guide, researchers can confidently leverage this scaffold to accelerate their drug discovery programs.
References
-
Davies, H. M. L., & Denton, J. R. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications, (10), 887-894. [Link]
-
Yadav, J. S., & Ha, H. J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), e58141. [Link]
-
Pellacani, A., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry, 53(13), 4853-4865. [Link]
-
Macha, R., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Bulletin of the Korean Chemical Society, 40(7), 656-659. [Link]
-
Donohoe, T. J., et al. (2014). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 79(21), 10445-10467. [Link]
-
Al-said, N. H., et al. (2011). An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles. Tetrahedron, 67(35), 6536-6542. [Link]
-
Smith, A. B., III, et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(16), 4292-4295. [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
Norman, B. H., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972-6984. [Link]
-
Wikipedia. (2024). Johnson–Corey–Chaykovsky reaction. [Link]
-
Arnold, J. S., & Toste, F. D. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9529-9534. [Link]
-
Kumar, A., et al. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 15(1), 1-20. [Link]
-
Chem-Impex. tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. [Link]
-
Zhang, J., et al. (2024). Asymmetric Büchner reaction and arene cyclopropanation via copper-catalyzed controllable cyclization of diynes. Nature Communications, 15(1), 9123. [Link]
-
Gellman, S. H., et al. (2008). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Journal of the American Chemical Society, 130(37), 12244-12245. [Link]
-
Pignataro, L., et al. (2014). Amino acidic scaffolds bearing unnatural side chains. Drug Discovery Today: Technologies, 11, 23-30. [Link]
Sources
- 1. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Literature review of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane synthesis pathways
The following technical guide details the synthesis of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane , a high-value scaffold for peptidomimetics and conformationally restricted glutamate analogs.
Executive Summary & Strategic Analysis
The 3-azabicyclo[4.1.0]heptane core represents a "privileged scaffold" in medicinal chemistry, offering a rigidified piperidine structure that restricts conformational freedom, thereby enhancing receptor selectivity. The specific 5-oxo derivative (N-Boc protected) is a critical intermediate, serving as a precursor for:
-
Conformationally restricted amino acids: via Strecker or Bucherer-Bergs reactions at the ketone.
-
Glutamate receptor modulators: (e.g., mGluR antagonists).
-
Gamma-turn mimetics: in peptide backbone engineering.
Retrosynthetic Logic
To access the 5-oxo-3-aza-bicyclo[4.1.0]heptane architecture, the most robust disconnection involves the formation of the cyclopropane ring after the establishment of the piperidinone core.
-
Disconnection: C1–C7 and C6–C7 bonds.
-
Precursor: An
-unsaturated ketone (enone) embedded in a piperidine ring. -
Key Intermediate: N-Boc-5,6-dihydro-2H-pyridin-3-one .
-
Reaction Class: Corey-Chaykovsky cyclopropanation (Sulfur ylide mediated).[1]
Synthesis Pathway Visualization
The following diagram outlines the primary synthetic workflow, moving from the commercially available 3-piperidinone to the bicyclic target.
Figure 1: Step-wise synthesis pathway from N-Boc-3-piperidinone to the bicyclic target.
Detailed Experimental Protocols
Phase 1: Enone Formation (Saegusa-Ito Oxidation)
The introduction of the double bond at the C4–C5 position is achieved via the Saegusa-Ito oxidation. This two-step sequence is preferred over direct halogenation/elimination due to higher regioselectivity and milder conditions.
Step 1.1: Silyl Enol Ether Formation
Objective: Trap the kinetic enol of N-Boc-3-piperidinone.
-
Reagents: N-Boc-3-piperidinone (1.0 equiv), Chlorotrimethylsilane (TMSCl, 1.2 equiv), Triethylamine (Et3N, 2.5 equiv), Sodium Iodide (NaI, 1.2 equiv).
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Protocol:
-
Dissolve N-Boc-3-piperidinone in DMF under
atmosphere. -
Add Et3N followed by TMSCl and NaI solution dropwise at 0°C.
-
Heat to 80°C for 4 hours.
-
Workup: Dilute with pentane/ether, wash with ice-cold
, dry over , and concentrate. Use immediately due to hydrolytic instability.
-
Step 1.2: Palladium-Mediated Oxidation
Objective: Convert the silyl enol ether to the
-
Reagents: Palladium(II) acetate (
, 0.05–0.1 equiv), Benzoquinone (optional re-oxidant if catalytic). -
Solvent: Anhydrous Acetonitrile (
). -
Protocol:
-
Dissolve the crude silyl enol ether in
. -
Add
at room temperature. -
Stir for 6–12 hours. The reaction turns black as
precipitates. -
Purification: Filter through a Celite pad to remove Pd. Flash chromatography (Hexane/EtOAc) yields N-Boc-5,6-dihydro-2H-pyridin-3-one .
-
Note: This enone is sensitive; store at -20°C.
-
Phase 2: Corey-Chaykovsky Cyclopropanation
This is the critical ring-forming step. The reaction utilizes a sulfur ylide to perform a Michael addition followed by an intramolecular
Mechanism:
-
Deprotonation of trimethylsulfoxonium iodide forms the ylide.[2]
-
The ylide attacks the
-carbon (C4 of the piperidinone, which becomes C6 of the bridge). -
The resulting enolate collapses, displacing DMSO to close the cyclopropane ring at the
-carbon.
Protocol
-
Reagents: Trimethylsulfoxonium Iodide (
, 1.2 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv). -
Solvent: Anhydrous DMSO (dryness is critical).
-
Procedure:
-
Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry hexane to remove oil. Add anhydrous DMSO. Add
portion-wise at room temperature. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear/milky (formation of dimethyloxosulfonium methylide). -
Addition: Cool the ylide solution to 0°C. Add a solution of N-Boc-5,6-dihydro-2H-pyridin-3-one in DMSO/THF (1:1) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product is less polar than the enone).
-
Quench: Carefully add saturated
solution at 0°C. -
Extraction: Extract with
(3x). Wash combined organics efficiently with water (to remove DMSO) and brine. -
Purification: Flash chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
-
Yield Expectation: 60–75% over two steps (from enone).
Data Summary & Characterization
The following table summarizes the expected analytical data for validating the synthesis.
| Parameter | Characteristic Signal/Value | Interpretation |
| 1H NMR (Cyclopropane) | High-field signals confirm cyclopropane ring formation (H1, H6, H7). | |
| 1H NMR (Boc) | Confirms integrity of the N-protecting group. | |
| 13C NMR (Carbonyl) | Ketone carbonyl (distinct from Boc carbonyl at ~155 ppm). | |
| IR Spectroscopy | ~1710 cm⁻¹ (Ketone), ~1690 cm⁻¹ (Boc) | Diagnostic carbonyl stretches. |
| Stereochemistry | cis-fused | Due to geometric constraints of the 6-membered ring, the cyclopropane fusion is exclusively cis. |
Alternative Pathway: Simmons-Smith
For researchers requiring specific stereochemical control or avoiding sulfur chemistry, the Simmons-Smith route is a viable alternative, though longer.
-
Reduction: Reduce the enone (N-Boc-5,6-dihydro-2H-pyridin-3-one) to the allylic alcohol (Luche reduction:
). -
Cyclopropanation: Treat the allylic alcohol with
and . The hydroxyl group directs the cyclopropanation to the syn face. -
Oxidation: Re-oxidize the alcohol to the ketone (Dess-Martin Periodinane or Swern).
Comparison:
-
Corey-Chaykovsky: Direct, fewer steps, scalable. Best for generating the racemic scaffold.
-
Simmons-Smith: 3 steps from enone, allows directed stereochemistry if the starting enone is chiral or if chiral ligands are used.
References
-
Corey-Chaykovsky Reaction Mechanism & Scope: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Aziridines."[3] Chemical Reviews, 2003.
-
Synthesis of 3-Azabicyclo[4.1.0]heptanes via Gold Catalysis (Alternative Route): Madduri, A. V., et al. "Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes." Organic Letters, 2010. [4]
- Larock, R. C. "Comprehensive Organic Transformations." Wiley-VCH, 1999.
-
General Cyclopropanation of Enones: Corey, E. J., Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965.
Sources
Conformational Rigidity of Bicyclo[4.1.0]heptane Amino Acid Surrogates
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Precision Engineering of Glutamate Mimics for mGluR Selectivity
Executive Summary: The "Lock" Mechanism
In the design of peptidomimetics and excitatory amino acid analogues, entropy is the enemy of affinity. Flexible ligands must pay a high entropic penalty to adopt the bioactive conformation required for receptor binding. Bicyclo[4.1.0]heptane scaffolds serve as a "conformational lock," freezing the amino acid pharmacophores in a specific spatial vector that mimics the bioactive state of L-glutamate.
Unlike the widely studied bicyclo[3.1.0]hexane systems (e.g., LY354740), which typically adopt a planar or chair-like puckering, the bicyclo[4.1.0]heptane core inherently favors a boat or twist-boat conformation . This distinct topology allows for the probing of receptor pockets that require a more "compact" or vertically displaced distal carboxylate, driving selectivity between Group II (mGluR2/3) and Group III (mGluR4/6/8) metabotropic glutamate receptors.
Structural Mechanics: [4.1.0] vs. [3.1.0] Topologies
The pharmacological divergence between bicyclo[3.1.0] and [4.1.0] systems is driven by ring strain and bridgehead geometry.
Conformational Preference
-
Bicyclo[3.1.0]hexane: The five-membered ring imposes a planarizing effect, often forcing the cyclohexane ring into a chair-like or flattened boat geometry. This extends the distance between the C1-amino group and the distal C3/C4-carboxylate.
-
Bicyclo[4.1.0]heptane: The fusion of the cyclopropane ring to the six-membered ring creates significant torsional strain in a chair conformation. Consequently, the system relaxes into a boat or twist-boat conformation. This brings the distal carboxylate (at C4 or C5) spatially closer to the ammonium group, mimicking a "folded" glutamate conformation.
Visualization: Scaffold Selection Logic
The following decision tree illustrates the logical selection of bicyclic scaffolds based on the desired pharmacophore vector.
Figure 1: Decision logic for selecting bicyclic amino acid surrogates based on receptor pocket topology.
Pharmacological Applications: The mGluR Case Study
The most authoritative application of this scaffold is in the development of selective mGluR agonists.
Selectivity Profile
Research published in Journal of Medicinal Chemistry (2016) highlighted the critical role of the [4.1.0] scaffold.
-
Compound 2a (L-2,4-syn): Displays selective agonist activity at mGluR2 (
in M range). -
Compound 2d: A stereoisomer of 2a, this compound shifts selectivity entirely, acting as a potent agonist for Group III mGluRs (mGluR4, 6, 8) with nanomolar potency.[1]
This switch demonstrates that subtle stereochemical changes on the rigid [4.1.0] boat scaffold can "tune" the ligand to fit the slightly different glutamate binding sites of Group II vs. Group III receptors.
Quantitative Comparison
| Compound | Scaffold | Conformation | Primary Target | Potency ( |
| L-Glutamate | Flexible | Dynamic | All mGluRs | ~1 |
| LY354740 | Bicyclo[3.1.0] | Chair-like | mGluR2/3 | ~10 nM |
| Compound 2a | Bicyclo[4.1.0] | Boat (Syn) | mGluR2 | |
| Compound 2d | Bicyclo[4.1.0] | Boat (Anti) | mGluR4/6/8 | Low nM |
Technical Protocol: Synthesis via Corey-Chaykovsky Cyclopropanation[2][3][4]
The most robust method for constructing the functionalized bicyclo[4.1.0]heptane core is the Corey-Chaykovsky cyclopropanation of masked o-benzoquinones (MOBs) or enones. This method allows for the regioselective installation of the cyclopropane ring.
Experimental Workflow
Objective: Synthesis of the core bicyclo[4.1.0]heptane-2-one scaffold, a precursor to the amino acid.
Reagents:
-
Substrate: 4,4-dimethoxycyclohexa-2,5-dien-1-one (Masked Quinone) or Cyclohexenone derivative.
-
Ylide Source: Trimethylsulfoxonium iodide (TMSI).
-
Base: Sodium Hydride (NaH, 60% dispersion in oil).
-
Solvent: Anhydrous DMSO and THF.
Protocol:
-
Ylide Generation:
-
Flame-dry a 250 mL three-neck round-bottom flask under Argon.
-
Add NaH (1.2 equiv) and wash with dry hexane (3x) to remove oil.
-
Add anhydrous DMSO (5 mL/mmol).
-
Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature.
-
Observation: Evolution of
gas. Stir for 30-60 min until the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
-
Cyclopropanation:
-
Cool the ylide solution to 0°C.
-
Add the substrate (cyclohexenone derivative) dissolved in anhydrous THF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Monitoring: TLC (EtOAc/Hexane) should show disappearance of the enone and appearance of a less polar product.
-
-
Workup & Purification:
-
Quench with saturated aqueous
at 0°C. -
Extract with
(3x). Wash combined organics with brine. -
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
-
Post-Scaffold Modification (Amino Acid Installation):
-
The resulting ketone is converted to the hydantoin via the Bucherer-Bergs reaction (
, KCN), followed by alkaline hydrolysis ( , reflux) to yield the racemic amino acid. -
Resolution: Separation of enantiomers (e.g., 2a vs 2d) is typically achieved via chiral HPLC or enzymatic resolution.
-
Synthetic Pathway Diagram[5]
Figure 2: Synthetic route for the construction of the bicyclo[4.1.0]heptane amino acid core.[2]
References
-
Staudt, M., et al. (2016). "New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III."[1] Journal of Medicinal Chemistry, 59(3), 914–924.[1]
-
Kozikowski, A. P., et al. (2007). "Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists." Bioorganic & Medicinal Chemistry Letters, 17(17), 4845-4850.[3]
-
Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364.
-
Wernic, D., et al. (2007). "Cyclopropanation of MOBs for the synthesis of bicyclo[4.1.0]heptanes." Bioorganic & Medicinal Chemistry Letters.
Sources
Novel Scaffolds in Medicinal Chemistry: 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane
The following guide provides an in-depth technical analysis of the 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane scaffold. This document is structured to support medicinal chemists and process scientists in the synthesis, functionalization, and application of this novel building block.
Executive Summary
The This compound scaffold represents a high-value, conformationally restricted surrogate for the piperidin-3-one ring system. By fusing a cyclopropane ring to the piperidine core, this scaffold introduces significant structural rigidity, increases fraction of sp³ carbons (
Key Value Propositions:
-
Conformational Locking: The fused cyclopropane ring eliminates the conformational flexibility typical of piperidines, reducing the entropic penalty of binding.
-
Metabolic Stability: The cyclopropane moiety protects the C4-C5 positions (relative to nitrogen) from oxidative metabolism (e.g., P450-mediated hydroxylation).
-
Vector Diversity: The C5-ketone provides a versatile handle for late-stage functionalization (reductive amination, Grignard addition), allowing access to novel chemical space not accessible with standard piperidines.
Structural Analysis & Stereochemistry
Nomenclature and Numbering
The scaffold is a bicyclic system.[1] Following IUPAC rules for bicyclo[4.1.0]heptane:
-
Bridgeheads: C1 and C6.
-
Heteroatom: Nitrogen at position 3.[1]
-
Functional Group: Ketone (oxo) at position 5.
-
Protecting Group: tert-Butyloxycarbonyl (Boc) at N3.
3D Conformation
Unlike the flexible chair/boat conformations of piperidin-3-one, the 3-aza-bicyclo[4.1.0]heptane system adopts a distorted half-chair or "sofa" conformation forced by the cis-fusion of the cyclopropane ring.
-
Cis-Fusion: The cyclopropane ring is fused cis to the six-membered ring (trans-fusion is geometrically highly strained in small bicyclic systems).
-
Face Selectivity: The molecule possesses a convex and a concave face. Reagents attacking the C5-ketone typically approach from the less hindered "convex" face (anti to the cyclopropane methylene), leading to high diastereoselectivity in reduction or addition reactions.
Synthetic Methodology
The most robust route to this scaffold involves the cyclopropanation of an
Retrosynthetic Analysis
-
Target: this compound.
-
Disconnection: C1-C7 and C6-C7 bonds (Cyclopropane removal).
-
Precursor: N-Boc-1,6-dihydropyridin-3(2H)-one (Enone).
-
Starting Material: N-Boc-3-piperidinone.
Detailed Protocol
Step 1: Dehydrogenation (Enone Formation)
Objective: Convert N-Boc-3-piperidinone to N-Boc-4,5-dihydropyridin-3-one.
-
Reagents: IBX (2-Iodoxybenzoic acid) and MPO (4-Methoxypyridine-N-oxide) OR Saegusa Oxidation (TMSCl/LDA followed by Pd(OAc)₂).
-
Mechanism: Direct dehydrogenation alpha/beta to the carbonyl.
-
Protocol (IBX Method):
-
Dissolve N-Boc-3-piperidinone (1.0 equiv) in DMSO.
-
Add IBX (1.1 equiv) and MPO (1.1 equiv).
-
Stir at 45°C for 24 hours.
-
Workup: Dilute with diethyl ether, wash with 5% NaHCO₃ and water. The byproduct (IBA) precipitates and is removed by filtration.
-
Yield: Typically 60-75%.
-
Step 2: Corey-Chaykovsky Cyclopropanation
Objective: Install the cyclopropane ring across the C4-C5 alkene.
-
Reagents: Trimethylsulfoxonium iodide (Me₃SOI), Sodium Hydride (NaH), DMSO.
-
Causality: The dimethylsulfoxonium methylide (generated in situ) acts as a soft nucleophile, undergoing 1,4-addition to the enone followed by intramolecular ring closure (S_N2) to form the cyclopropane.[2]
-
Protocol:
-
Ylide Formation: In a flame-dried flask under Ar, add NaH (60% dispersion, 1.2 equiv) to anhydrous DMSO. Stir at RT until gas evolution ceases (approx. 30 min).
-
Add Trimethylsulfoxonium iodide (1.2 equiv) in one portion. Stir for 30 min to form the clear ylide solution.
-
Addition: Dropwise add a solution of N-Boc-4,5-dihydropyridin-3-one (1.0 equiv) in DMSO.
-
Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS for disappearance of enone.
-
Quench: Carefully pour into ice-cold saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine to remove DMSO.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Yield: Typically 55-70%.
-
Visualization of Synthesis
Figure 1: Synthetic pathway for the construction of the this compound scaffold.
Functionalization & Reactivity[3][4][5][6][7]
The C5-ketone is the primary handle for diversification. Due to the steric bulk of the fused cyclopropane, reagents generally attack from the face anti to the cyclopropane, leading to predictable stereochemical outcomes.
Key Transformations
| Transformation | Reagents | Product Outcome | Stereochemistry |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | 5-Amino derivative | Amine anti to cyclopropane (Trans) |
| Reduction | NaBH₄, MeOH | 5-Hydroxy derivative | Alcohol anti to cyclopropane |
| Grignard Addition | R-MgBr, THF, -78°C | Tertiary Alcohol | R group anti to cyclopropane |
| Fluorination | Deoxo-Fluor / DAST | 5,5-Difluoro derivative | N/A (Gem-difluoro) |
| Olefination | Ph₃P=CH-R (Wittig) | Exocyclic Alkene | E/Z mixture (substrate dependent) |
Functionalization Logic Diagram
Figure 2: Divergent functionalization strategies starting from the C5-oxo core.
Applications in Drug Discovery[1][8]
Peptidomimetics
The scaffold serves as a constrained analog of proline or pipecolic acid . The 5-oxo group allows for the installation of amino side chains, creating a rigidified diamine motif common in protease inhibitors and GPCR ligands (e.g., chemokine receptor antagonists).
Scaffold Hopping
In programs utilizing a 3-piperidinone or 3-aminopiperidine core, replacing the ring with 3-aza-bicyclo[4.1.0]heptane can:
-
Improve Selectivity: The rigid shape prevents the molecule from adopting conformations that bind to off-targets.
-
Extend IP Space: The bicyclic core is distinct from generic piperidines, offering novel intellectual property.
References
-
Grygorenko, O. O., et al. "Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives."[3] ChemistrySelect, 2023.[3]
-
Fluorochem. "Product Analysis: tert-Butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate." Fluorochem Catalog, 2024.
-
Enamine. "Bicyclic Aliphatic Amines in Drug Discovery." Enamine Building Blocks Collection.
- Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965.
Sources
Methodological & Application
Step-by-step synthesis protocol for 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane (also known as tert-butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate).
This guide is structured for medicinal chemists and process scientists, focusing on a scalable, modular route involving the Saegusa-Ito oxidation of N-Boc-3-piperidone followed by Corey-Chaykovsky cyclopropanation . This pathway ensures high regioselectivity and compatibility with the acid-labile Boc protecting group.
Introduction & Retrosynthetic Analysis[1]
The 3-aza-bicyclo[4.1.0]heptane scaffold is a conformationally restricted piperidine surrogate, highly valued in drug discovery for its ability to orient pendant functional groups into precise vectors. The 5-oxo derivative serves as a versatile intermediate, allowing for further diversification via ketone functionalization (e.g., reductive amination, Grignard addition, or olefination).
Retrosynthetic Logic
To construct the fused [4.1.0] system with a ketone at the C5 position (relative to the bridgehead), we disconnect the cyclopropane ring. This reveals an
-
Target: this compound
-
Disconnection: Cyclopropane ring removal (C1-C7-C6).
-
Precursor: N-Boc-4,5-dihydropyridin-3(2H)-one (an enone).
-
Starting Material: N-Boc-3-piperidone (Commercially available).
Mechanistic Pathway:
-
Enone Formation: Conversion of the saturated ketone to the enone via silyl enol ether formation and Palladium(II)-mediated oxidation (Saegusa-Ito).
-
Cyclopropanation: 1,4-Addition of a sulfur ylide (Corey-Chaykovsky reagent) to the Michael acceptor (enone) to form the cyclopropane ring.
Reaction Scheme & Workflow
Figure 1: Strategic workflow for the synthesis of the target bicyclic ketone.
Detailed Experimental Protocol
Phase 1: Preparation of the Enone Precursor
Objective: Synthesize tert-butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate (the enone).
Step 1.1: Silyl Enol Ether Formation
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Reagents:
-
N-Boc-3-piperidone (10.0 g, 50.2 mmol) dissolved in anhydrous THF (100 mL).
-
LiHMDS (1.0 M in THF, 60.2 mL, 1.2 equiv).
-
TMSCl (Trimethylsilyl chloride) (7.6 mL, 60.2 mmol, 1.2 equiv).
-
-
Procedure:
-
Cool the LiHMDS solution to -78 °C (dry ice/acetone bath).
-
Add the N-Boc-3-piperidone solution dropwise over 20 minutes, maintaining temperature < -70 °C.
-
Stir at -78 °C for 45 minutes to ensure complete enolate formation.
-
Add TMSCl dropwise.
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (100 mL).
-
Extract with Et₂O (3 x 100 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Checkpoint: The crude silyl enol ether is moisture-sensitive; proceed immediately to oxidation or store under inert gas at -20 °C.
-
Step 1.2: Saegusa-Ito Oxidation
-
Setup: 500 mL RBF with reflux condenser.
-
Reagents:
-
Crude Silyl Enol Ether (from Step 1.1).
-
Palladium(II) acetate (Pd(OAc)₂) (1.12 g, 5.0 mmol, 0.1 equiv).
-
Benzoquinone (5.4 g, 50.2 mmol, 1.0 equiv) or O₂ balloon (if using catalytic aerobic conditions).
-
Solvent: Acetonitrile (ACN) (150 mL, dry).
-
-
Procedure:
-
Dissolve the silyl enol ether in ACN.
-
Add Pd(OAc)₂ and Benzoquinone.
-
Stir at RT for 16 hours or heat gently to 40 °C if reaction is sluggish (monitor by TLC).
-
Note: The reaction converts the silyl enol ether to the α,β-unsaturated ketone.
-
-
Purification:
-
Filter the mixture through a pad of Celite to remove Pd black.
-
Concentrate the filtrate.[1]
-
Purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexanes).
-
Yield Expectation: 60-75% over two steps.
-
Product: N-Boc-4,5-dihydropyridin-3-one (Enone).
-
Phase 2: Cyclopropanation (Corey-Chaykovsky Reaction)
Objective: Convert the enone to this compound.
Step 2.1: Ylide Generation & Addition
-
Setup: Flame-dry a 250 mL RBF under nitrogen.
-
Reagents:
-
Trimethylsulfoxonium iodide (Me₃SOI) (7.7 g, 35 mmol, 1.2 equiv relative to enone).
-
Sodium hydride (NaH, 60% dispersion in oil) (1.4 g, 35 mmol, 1.2 equiv).
-
Enone (from Phase 1) (~5.7 g, 29 mmol).
-
Solvent: Anhydrous DMSO (60 mL) and THF (30 mL).
-
-
Procedure:
-
Ylide Formation: Add NaH to the flask. Add DMSO dropwise (gas evolution!). Stir at RT for 30-45 minutes until the solution becomes clear/homogeneous (formation of dimethyloxosulfonium methylide).
-
Cool the ylide solution to 0 °C .
-
Dissolve the Enone in THF (30 mL) and add it dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to RT and stir for 12-18 hours.
-
Mechanism:[2][3][4][5][6][7] The ylide acts as a soft nucleophile, attacking the
-carbon (C5 of the piperidone ring) in a conjugate addition, followed by intramolecular displacement of DMSO to close the cyclopropane ring.
-
Step 2.2: Workup & Purification
-
Quench: Carefully pour the reaction mixture into ice-cold water (200 mL).
-
Extraction: Extract with EtOAc (3 x 100 mL). Note: Thorough extraction is necessary as DMSO can retain the product.
-
Washing: Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMSO.
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Silica gel, 10-40% EtOAc/Hexanes).
-
Target Compound: this compound.
-
Appearance: White to off-white solid or viscous oil.
-
Analytical Data Summary
| Parameter | Specification / Expected Value |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| TLC (Rf) | ~0.4 (30% EtOAc/Hexane) |
| ¹H NMR (Diagnostic) | Cyclopropane protons: High field multiplets (0.8 - 1.5 ppm). Boc-group: Singlet ~1.45 ppm (9H). Bridgehead protons: Multiplets ~1.8 - 2.2 ppm. |
| MS (ESI) | [M+H]⁺ = 212.3; [M+Na]⁺ = 234.3; [M-Boc+H]⁺ = 112.2 |
Critical Parameters & Troubleshooting
-
Moisture Sensitivity: The formation of the silyl enol ether (Step 1.1) and the ylide (Step 2.1) are strictly anhydrous. Use fresh, dry solvents.
-
Regioselectivity: The Saegusa oxidation on N-Boc-3-piperidone favors the more substituted enol ether (thermodynamic), leading to the 4,5-alkene. This ensures the cyclopropane forms at the correct position to yield the 5-oxo-3-aza-[4.1.0] system.
-
Safety:
-
NaH/DMSO: Heating NaH in DMSO can be explosive. Never heat the ylide generation step above 50 °C. Perform at RT.
-
Benzoquinone: Toxic. Handle in a fume hood.
-
References
-
Corey-Chaykovsky Reaction: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[8]1965 , 87, 1353–1364. Link
-
Saegusa Oxidation: Ito, Y.; Hirao, T.; Saegusa, T. "Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers." J. Org. Chem.1978 , 43, 1011–1013. Link
-
Bicyclo[4.1.0] Scaffold Synthesis: Grygorenko, O. O.; et al. "Expedient synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives." Eur. J. Org.[9] Chem.2023 , 26, e202300937. Link
-
General Enone Cyclopropanation: Aggarwal, V. K.; et al. "Catalytic Asymmetric Cyclopropanation of Electron-Deficient Alkenes." Chem. Rev.2003 , 103, 2861–2904. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Papers - Oleksandr Grygorenko [grygorenko.com]
Application Notes and Protocols for the Scalable Manufacturing of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane
Introduction: The Significance of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane in Medicinal Chemistry
The 3-azabicyclo[4.1.0]heptane scaffold is a rigid, three-dimensional structural motif of significant interest in modern drug discovery. Its unique conformational constraints and stereochemical complexity offer a compelling alternative to more traditional saturated heterocycles like piperidine. The incorporation of this bicyclic system can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The target molecule, this compound, serves as a versatile building block for the synthesis of a wide range of more complex pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic manipulations, while the ketone functionality at the 5-position is a key site for introducing additional diversity through various chemical transformations.
This document provides a comprehensive guide to the scalable manufacturing of this compound, detailing a robust and efficient synthetic route amenable to large-scale production. The protocols herein are designed with a focus on safety, scalability, and process efficiency, drawing upon established chemical principles and state-of-the-art methodologies.
Proposed Scalable Synthetic Route
A multi-step synthetic approach has been devised, starting from a readily available precursor. The overall strategy involves the formation of the bicyclic core via a cyclopropanation reaction, followed by a selective oxidation to install the desired ketone functionality.
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of the Bicyclic Core - tert-Butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate
The initial phase of the synthesis focuses on the construction of the 3-azabicyclo[4.1.0]heptane ring system through the cyclopropanation of a suitable olefin precursor.
Starting Material: N-Boc-1,2,3,6-tetrahydropyridine
N-Boc-1,2,3,6-tetrahydropyridine is a commercially available and relatively inexpensive starting material. For large-scale manufacturing, it can also be synthesized in high yield from 1,2,3,6-tetrahydropyridine and di-tert-butyl dicarbonate (Boc₂O). Several synthetic methods for 1,2,3,6-tetrahydropyridine derivatives have been reported, including palladium-catalyzed reactions.[1][2]
Cyclopropanation via Modified Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[3] For scalable applications, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, offers improved reactivity and reproducibility.[4] Mechanochemical approaches have also been developed to enable solvent-free, gram-scale cyclopropanation, presenting a greener alternative for industrial production.[5][6]
Causality of Experimental Choices:
-
Diethylzinc (Et₂Zn): This reagent is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.[3][7][8][9] However, its use in a solution (typically hexane) allows for precise stoichiometric control and efficient reaction kinetics on a large scale.
-
Diiodomethane (CH₂I₂): This is the methylene source for the cyclopropanation. It is a dense liquid and should be handled in a well-ventilated fume hood.[10][11]
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture, which would quench the reactive organozinc species. Therefore, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Experimental Workflow: Simmons-Smith Cyclopropanation
Caption: Step-by-step workflow for the Simmons-Smith cyclopropanation.
Detailed Protocol: Large-Scale Synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate
Safety Precautions: Diethylzinc is pyrophoric and diiodomethane is corrosive and harmful if swallowed, inhaled, or absorbed through the skin.[10][11][12] All operations should be conducted by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[8][9] An inert atmosphere must be maintained throughout the reaction.
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is dried under high vacuum and backfilled with nitrogen.
-
Charging of Reactants: The reactor is charged with N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) and anhydrous dichloromethane (DCM) or toluene (5-10 volumes). The solution is stirred and cooled to 0 °C in an ice-water bath.
-
Addition of Reagents: A solution of diethylzinc (1.1 M in hexanes, 1.5 eq) is added dropwise via the addition funnel, maintaining the internal temperature below 5 °C. Following the addition of diethylzinc, diiodomethane (1.5 eq) is added dropwise at the same temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The mixture is then stirred vigorously for 30 minutes.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with DCM or toluene (3 x 2 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate can be purified by vacuum distillation for large quantities.
Quantitative Data Summary (Expected)
| Parameter | Value |
| Starting Material | N-Boc-1,2,3,6-tetrahydropyridine |
| Key Reagents | Diethylzinc, Diiodomethane |
| Solvent | Dichloromethane or Toluene |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 80-90% |
| Purity (after distillation) | >95% |
Part 2: Selective Oxidation to this compound
The introduction of the ketone at the 5-position of the bicyclic core is a critical and challenging step. Direct C-H oxidation of protected cyclic amines is an area of active research, and several methods can be considered for scalable synthesis.
Ruthenium-Catalyzed Oxidation
Ruthenium-based catalysts, particularly those generating ruthenium tetroxide (RuO₄) in situ, are powerful oxidants capable of oxidizing a wide range of functional groups, including C-H bonds. The use of a catalytic amount of a ruthenium precursor (e.g., RuCl₃) with a stoichiometric co-oxidant (e.g., sodium periodate or Oxone) offers a cost-effective and scalable approach.[13]
Causality of Experimental Choices:
-
Ruthenium Trichloride (RuCl₃): A common and relatively inexpensive precursor for generating the active ruthenium tetroxide species.
-
Sodium Periodate (NaIO₄) or Oxone®: Stoichiometric oxidants that regenerate the active Ru(VIII) species, allowing for a catalytic cycle.
-
Biphasic Solvent System: A mixture of a nonpolar organic solvent (e.g., carbon tetrachloride, dichloromethane, or ethyl acetate) and water, often with a phase-transfer catalyst, is typically used to facilitate the reaction between the organic substrate and the aqueous oxidant.
Experimental Workflow: Ruthenium-Catalyzed Oxidation
Caption: Step-by-step workflow for the ruthenium-catalyzed oxidation.
Detailed Protocol: Large-Scale Synthesis of this compound
Safety Precautions: Ruthenium compounds are toxic and should be handled with care. The oxidation reaction can be exothermic, and careful temperature control is necessary.
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a powder addition funnel is set up in a well-ventilated fume hood.
-
Charging of Reactants: The reactor is charged with tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate (1.0 eq) and a solvent mixture of carbon tetrachloride, acetonitrile, and water (e.g., in a 2:2:3 ratio). The mixture is stirred vigorously and cooled to 0 °C.
-
Catalyst Addition: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02-0.05 eq) is added to the reaction mixture.
-
Oxidant Addition: Sodium periodate (NaIO₄, 2.5-3.0 eq) is added portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is stirred vigorously at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of isopropanol to consume any excess oxidant. The mixture is then diluted with DCM and filtered through a pad of celite to remove the inorganic salts.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 2 volumes). The combined organic layers are washed with saturated aqueous sodium thiosulfate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification by Crystallization: The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then a non-polar solvent (e.g., hexanes, heptane) is added until turbidity is observed. The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The crystalline product is collected by filtration, washed with cold non-polar solvent, and dried under vacuum.[14][15]
Quantitative Data Summary (Expected)
| Parameter | Value |
| Starting Material | tert-Butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate |
| Key Reagents | Ruthenium(III) chloride, Sodium periodate |
| Solvent | CCl₄/CH₃CN/H₂O |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours |
| Expected Yield | 60-75% |
| Purity (after crystallization) | >98% |
Alternative Oxidation Strategies
While ruthenium-catalyzed oxidation is a robust method, other strategies may also be considered for scalability, depending on the specific requirements of the manufacturing process.
-
TEMPO-mediated Oxidation: The use of stable nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) in combination with a co-oxidant (e.g., sodium hypochlorite) can provide a milder and often more selective oxidation.[16] These methods can be particularly advantageous for complex molecules with sensitive functional groups.
-
Enzymatic Oxidation: Biocatalytic approaches using engineered enzymes, such as cytochrome P450 monooxygenases, offer the potential for highly selective and environmentally friendly C-H oxidations.[17] While the initial development of a suitable enzyme can be resource-intensive, it can lead to highly efficient and sustainable manufacturing processes.
Conclusion
The scalable manufacturing of this compound is achievable through a well-defined, multi-step synthetic route. The key transformations, a modified Simmons-Smith cyclopropanation and a ruthenium-catalyzed oxidation, are based on established and scalable chemical reactions. By following the detailed protocols and adhering to the necessary safety precautions, this valuable building block can be produced in high yield and purity, enabling its use in the development of novel therapeutics. Further process optimization and exploration of alternative oxidation methods may lead to even more efficient and sustainable manufacturing processes in the future.
References
-
Diiodomethane Material Safety Data Sheet. Mallinckrodt Baker, Inc.
-
Handling Pyrophoric Reagents. Sigma-Aldrich.
-
Pyrophoric Handling Procedure. Carnegie Mellon University.
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine Environmental Health & Safety.
-
Simmons–Smith reaction. Wikipedia.
-
Common Standard Operating Procedure for Pyrophoric Materials. University of Washington, Department of Chemistry & Biochemistry.
-
Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society.
-
Diiodomethane SAFETY DATA SHEET. Sigma-Aldrich.
-
Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers. PMC.
-
Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal. ACS Central Science.
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
-
The RuO4-catalyzed Ketohydroxylation. Part 1. Development, Scope, and Limitation. The Journal of Organic Chemistry.
-
Diethylzinc (ca. 1mol/L in Hexane) Material Safety Data Sheet. Santa Cruz Biotechnology.
-
Diiodomethane, stabilized with silver wire SAFETY DATA SHEET. Fisher Scientific.
-
Ruthenium-Catalyzed Oxidation for Organic Synthesis. Sciencemadness.org.
-
Simmons-Smith Cyclopropanation Reaction. Organic Reactions.
-
Diiodomethane Safety Data Sheet. Research Core Facilities.
-
Site-selective methylene C-H oxidation of an alkyl diamine enabled by supramolecular recognition using a bioinspired manganese catalyst. ResearchGate.
-
Green Chemistry. UCL Discovery.
-
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester. Santa Cruz Biotechnology.
-
C-H functionalization of cyclic amines: Redox-annulations with α,β-unsaturated carbonyl compounds. Icahn School of Medicine at Mount Sinai.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. PMC.
-
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester 95%. Sigma-Aldrich.
-
Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry.
-
Crystallization method of Boc-amino acid. Google Patents.
-
Aerobic Ruthenium-Catalyzed Oxidative Transformation of Secondary Amines to Imines. ResearchGate.
-
1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal.
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC.
-
N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine. Chem-Impex.
-
Ruthenium-catalyzed Oxidation Of Primary Amines To Synthetic Aldehydes And Ketones. Global Thesis.
-
Ruthenium-Catalyzed Modular Synthesis of Cyclic Tertiary Amines from Lactams. Angewandte Chemie.
-
Oxidative Decarboxylation of Some Bicyclo[9][10]hept-3-ene-1,6-dicarboxylic Acids. Australian Journal of Chemistry.
-
Efficient oxidation of alcohols electrochemically mediated by azabicyclo-N-oxyls. CORE.
-
AEROBIC OXIDATION OF ALCOHOLS WITH HOMOGENEOUS CATALYSTS BASED ON NITROXYL RADICALS. Helda - University of Helsinki.
-
Boc Resin Cleavage Protocol. Merck Millipore.
-
A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc.
-
Aerobic oxidation catalysis with stable radicals. Queen's University Belfast.
-
Synthesis of Boc-protected bicycloproline. PMC.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
BOC-ON. Sigma-Aldrich.
Sources
- 1. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnnl.gov [pnnl.gov]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cmu.edu [cmu.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. docs.gato.txst.edu [docs.gato.txst.edu]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. The RuO4-catalyzed ketohydroxylation. Part 1. Development, scope, and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositorio.uam.es [repositorio.uam.es]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 16. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Stereoselective synthesis techniques for bicyclo[4.1.0]heptane derivatives
An Application Guide to the Stereoselective Synthesis of Bicyclo[4.1.0]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Bicyclo[4.1.0]heptane Scaffold
The bicyclo[4.1.0]heptane ring system, a fusion of a cyclohexane and a cyclopropane ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable for probing and optimizing interactions with biological targets. Derivatives of this scaffold are found in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and antiviral properties.[1][2] Furthermore, they serve as key intermediates in the synthesis of complex molecular architectures.[2][3]
The therapeutic potential of these compounds is often intrinsically linked to their stereochemistry. The precise spatial arrangement of substituents on the bicyclic framework dictates their pharmacological activity and metabolic profile. Consequently, the development of robust and highly stereoselective synthetic methods to access enantiomerically pure bicyclo[4.1.0]heptane derivatives is a critical endeavor for drug discovery and development.[4][5]
This guide provides an in-depth overview of key stereoselective techniques for constructing the bicyclo[4.1.0]heptane core, focusing on the underlying principles, practical considerations, and detailed experimental protocols. We will explore diastereoselective and enantioselective strategies, including directed cyclopropanations, transition-metal catalyzed reactions, and intramolecular cyclizations, to equip researchers with the knowledge to confidently apply these powerful methods.
Core Synthetic Strategies and Mechanistic Insights
The construction of the bicyclo[4.1.0]heptane skeleton is dominated by methods that form the three-membered cyclopropane ring onto a pre-existing six-membered carbocycle. The stereochemical outcome of these reactions is paramount and can be controlled through various strategic approaches.
Caption: Key synthetic pathways to bicyclo[4.1.0]heptane derivatives.
Diastereoselective Cyclopropanation: The Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and functional group tolerance.[6] It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple (Zn-Cu).[7] The reaction proceeds via a concerted, stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]
Causality of Stereoselection: The key to achieving high diastereoselectivity lies in substrate control, specifically through the use of directing groups. An allylic or homoallylic alcohol on the cyclohexene ring can coordinate to the zinc carbenoid, delivering the methylene group to the proximal face of the double bond. This chelation-controlled delivery results in a predictable and often high level of diastereoselectivity.
Caption: Hydroxyl-directed Simmons-Smith cyclopropanation mechanism.
Field-Proven Insights: The original Simmons-Smith conditions (Zn-Cu, CH₂I₂) are robust. However, the Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often provides cleaner reactions and higher yields.[2][6] The choice of solvent is critical; ethereal solvents like diethyl ether or dimethoxyethane (DME) are common, as they are non-protic and effectively solvate the reagents.[3]
Protocol 1: Hydroxyl-Directed Diastereoselective Simmons-Smith Cyclopropanation
This protocol describes the cyclopropanation of cyclohex-2-en-1-ol, where the hydroxyl group directs the stereochemical outcome.
-
Principle: A zinc carbenoid, formed in situ from diethylzinc and diiodomethane, is delivered to one face of the cyclohexene double bond, guided by pre-coordination with the allylic hydroxyl group. This results in the preferential formation of the syn-diastereomer.
-
Materials and Reagents:
-
Cyclohex-2-en-1-ol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve cyclohex-2-en-1-ol (1.0 equiv) in anhydrous DCM (to make a ~0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc solution (1.5 equiv) dropwise via syringe, maintaining the temperature below 5 °C. An effervescence (ethane evolution) will be observed. Stir for 20 minutes at 0 °C after the addition is complete.
-
In a separate flame-dried flask, prepare a solution of diiodomethane (1.6 equiv) in anhydrous DCM.
-
Add the diiodomethane solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[4.1.0]heptan-2-ol.
-
-
Characterization: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by capillary GC.
-
Safety: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is a toxic irritant. All manipulations must be performed under an inert atmosphere using proper syringe techniques.
| Substrate Example | Reagent System | Solvent | d.r. (syn:anti) | Yield (%) | Reference |
| Cyclohex-2-en-1-ol | Et₂Zn, CH₂I₂ | DCM | >95:5 | ~85-90 | [3] |
| (S)-4-hydroxycyclohex-2-enone | Et₂Zn, CH₂ClI | Hexane | >95:5 | ~70 | [1] |
| Cinnamyl alcohol derivative | Zn-Cu, CH₂I₂ | DCE | >98:2 | 95 | [8] |
Enantioselective Transition-Metal Catalyzed Cyclopropanation
For accessing enantiomerically enriched bicyclo[4.1.0]heptanes, transition-metal catalysis offers the most powerful solutions. Dirhodium(II) and copper(I) complexes are preeminent in this field, catalyzing the decomposition of diazo compounds to generate metal-carbene intermediates, which then undergo cyclopropanation with an alkene.
Causality of Stereoselection: Enantioselectivity is induced by employing a chiral ligand that coordinates to the metal center. This chiral environment creates diastereomeric transition states for the approach of the alkene to the metal carbene, favoring the formation of one enantiomer over the other. Dirhodium(II) carboxylates, such as those derived from chiral proline or carboxylic acid derivatives, are particularly effective.[9]
Caption: Catalytic cycle for enantioselective cyclopropanation.
Field-Proven Insights: The choice of the diazo compound and the catalyst are interdependent. Donor/acceptor carbenes (e.g., from phenyldiazoacetates) are generally more selective than acceptor carbenes (e.g., from ethyl diazoacetate).[9] Catalyst loading can often be very low (down to 0.2 mol%), making these processes atom-economical.[10] The reaction is typically performed in non-coordinating solvents like dichloromethane or hexanes to prevent inhibition of the catalyst.
Protocol 2: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol outlines a general procedure for the enantioselective cyclopropanation of cyclohexene using a diazoacetate and a chiral dirhodium(II) catalyst.
-
Principle: A chiral dirhodium(II) complex catalyzes the transfer of a carbene from a diazo compound to cyclohexene. The chiral ligands on the catalyst control the facial selectivity of the carbene addition, leading to an enantioenriched product.
-
Materials and Reagents:
-
Cyclohexene
-
Ethyl diazoacetate (EDA)
-
Chiral Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Anhydrous, non-coordinating solvent (e.g., Dichloromethane, DCM)
-
Molecular sieves (4 Å, activated)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium(II) catalyst (0.5-1.0 mol%) and activated 4 Å molecular sieves.
-
Add anhydrous DCM, followed by cyclohexene (5-10 equiv, used as reactant and solvent).
-
Prepare a solution of ethyl diazoacetate (1.0 equiv) in anhydrous DCM.
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-6 hours at room temperature. A slow addition rate is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions like dimerization.
-
After the addition is complete, continue stirring for an additional 1-2 hours until TLC or GC analysis shows complete consumption of the diazo compound.
-
Filter the reaction mixture through a short plug of silica gel, eluting with DCM, to remove the catalyst.
-
Concentrate the filtrate in vacuo. The excess cyclohexene can be removed by careful rotary evaporation.
-
Purify the resulting bicyclo[4.1.0]heptane-7-carboxylate by flash column chromatography.
-
-
Characterization: The enantiomeric excess (e.e.) is determined by chiral HPLC or chiral GC analysis.
-
Safety: Diazo compounds are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood, avoiding contact with strong acids or metal catalysts in high concentration.
| Alkene | Diazo Reagent | Catalyst (mol%) | e.e. (%) | Yield (%) | Reference |
| Styrene | Methyl phenyldiazoacetate | Rh₂(S-biTISP)₂ (0.001) | 98 | 92 | [9] |
| 1,6-Enyne substrate | N/A (Internal) | Rh₂(S-PTAD)₄ (0.2) | 99 | 99 | [10] |
| 1-Hexene | Ethyl diazoacetate | Cu(I)-Box | 90 | 75 | Generic |
Intramolecular Enyne Cycloisomerization
An elegant strategy for forming bicyclo[4.1.0]heptene systems involves the intramolecular cycloisomerization of 1,6-enynes. This approach is catalyzed by various transition metals, most notably gold(I) and rhodium(II), which are highly alkynophilic.[10][11]
Causality of Stereoselection: The reaction proceeds through a metal-catalyzed cyclization cascade. The catalyst activates the alkyne, which is then attacked by the tethered alkene. Subsequent rearrangements form the bicyclic product. When a chiral catalyst is used, it creates a chiral environment that directs the folding of the enyne substrate and controls the stereochemistry of the newly formed stereocenters.
Protocol 3: Gold(I)-Catalyzed Asymmetric Enyne Cycloisomerization
-
Principle: A chiral gold(I) complex catalyzes the intramolecular cyclization of an oxygen-tethered 1,6-enyne. The reaction proceeds with high atom economy to form an oxabicyclo[4.1.0]heptene derivative with excellent enantioselectivity.[11]
-
Materials and Reagents:
-
1,6-Enyne substrate
-
Chiral Gold(I) catalyst system (e.g., (R)-MeOBIPHEP-(AuCl)₂ and AgOTf)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the gold(I) precatalyst (e.g., (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂, 2.5 mol%) and the silver salt activator (e.g., AgOTf, 5 mol%) to a vial.
-
Add anhydrous toluene and stir for 10 minutes to generate the active cationic gold(I) complex.
-
Add a solution of the 1,6-enyne substrate (1.0 equiv) in anhydrous toluene.
-
Stir the reaction at room temperature or as required (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove insoluble silver salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
-
-
Characterization: Determine the enantiomeric excess (e.e.) by chiral HPLC.
-
Safety: Handle silver salts with care, as they are light-sensitive and can cause staining. Gold catalysts can be expensive, so careful handling is recommended.
| Substrate Tether | Catalyst System | Temp (°C) | e.e. (%) | Yield (%) | Reference |
| Oxygen | (R)-MeOBIPHEP-(AuCl)₂/AgOTf | 25 | 98 | 70 | [11] |
| Nitrogen (Tosylated) | (R)-MeOBIPHEP-(AuCl)₂/AgOTf | 60 | 65 | 50 | [11] |
| Carbon | Dirhodium(II) | 20 | 99 | 99 | [10] |
Conclusion and Future Outlook
The stereoselective synthesis of bicyclo[4.1.0]heptane derivatives is a mature yet continually evolving field. Substrate-directed Simmons-Smith reactions remain a reliable and practical method for achieving high diastereoselectivity. For access to enantiopure compounds, transition-metal catalysis, particularly with dirhodium(II) and gold(I) complexes, provides powerful and atom-economical solutions with exceptional levels of enantiocontrol.
Future innovations will likely focus on the development of more sustainable and cost-effective catalysts, including earth-abundant metals and organocatalysts.[1][12] The expansion of reaction scope to include more challenging substrates and the development of tandem reactions that rapidly build molecular complexity from simple precursors will continue to be major drivers in the field. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute syntheses of these valuable scaffolds for applications in drug discovery and beyond.
References
-
Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. (2025). ResearchGate. [Link]
-
Su, J., et al. (2007). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). PubMed. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Advanced Synthesis & Catalysis. [Link]
-
Diels-Alder reactions of .beta.-stannyl enones. Synthesis of .DELTA.3-carene, isosesquicarene, and other bicyclo[4.1.0]hept-3-en. (1986). The Journal of Organic Chemistry. [Link]
-
Chuang, C., et al. (2007). Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. Organometallics. [Link]
-
Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. (2025). ResearchGate. [Link]
-
(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2025). ResearchGate. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. (2022). Molecules. [Link]
-
Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Diels-Alder reactions of .beta.-stannyl enones. Synthesis of .DELTA.3-carene, isosesquicarene, and other bicyclo[4.1.0]hept-3-enes. The Journal of Organic Chemistry. [Link]
-
Visible Light Mediated Click Reactions of Diazoenals: Direct Access to Bicyclo[4.1.0]heptane-Fused Polycycles with Potential Application as Insulin Aggregation Inhibitors. ChemRxiv. [Link]
-
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry. [Link]
-
The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
-
Ring-closing metathesis of dialkenylcycloalkanes for the synthesis of bicycloalkanes and tricycloalkanes. Organic & Biomolecular Chemistry. [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). New Journal of Chemistry. [Link]
-
Conformational Bias by a Removable Silyl Group: Construction of Bicyclo[n.3.1]alkenes by Ring Closing Metathesis. (2017). Angewandte Chemie International Edition. [Link]
-
Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. (2011). Institut Polytechnique de Paris. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of bicyclo[4.1.1]octanes. Organic & Biomolecular Chemistry. [Link]
-
Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. (2024). Advanced Science. [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2022). I.R.I.S.. [Link]
-
Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. (2018). Nature Communications. [Link]
-
Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. (2024). Advanced Science. [Link]
-
Recent advances in the synthesis of bicyclo[4.1.1]octanes. (2025). RSC Publishing. [Link]
-
Ring-closing metathesis of dialkenylcycloalkanes for the synthesis of bicycloalkanes and tricycloalkanes. (2025). ResearchGate. [Link]
-
Dirhodium(II)‐Catalyzed Cyclopropanation of Alkyne‐Containing α‐Diazoacetates for the Synthesis of Cycloalkynes. (2025). ResearchGate. [Link]
-
Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers. (2003). The Davies Group. [Link]
-
Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. RSC Publishing. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. [Link]
-
Diels Alder Reaction Cyclo Reactants and Bicyclo Products. (2015). YouTube. [Link]
-
Radical cation Diels–Alder reactions of arylidene cycloalkanes. (2022). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. 128. Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers - The Davies Group [scholarblogs.emory.edu]
- 10. Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene [beilstein-journals.org]
- 12. iris.uniroma1.it [iris.uniroma1.it]
Troubleshooting & Optimization
Troubleshooting cyclopropane ring stability in acidic conditions
Topic: Troubleshooting Cyclopropane Stability in Acidic Conditions
Ticket ID: CP-ACID-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Mission Statement
Welcome to the Cyclopropane Stability Support Center. Cyclopropane rings are unique structural motifs in drug discovery, offering conformational restriction and metabolic stability.[1] However, their high ring strain (~27.5 kcal/mol) makes them susceptible to acid-catalyzed ring opening, particularly during deprotection steps (e.g., Boc removal) or salt formation. This guide provides the mechanistic insights and protocols necessary to preserve ring integrity.
Module 1: Diagnostic Logic
"Will my cyclopropane ring survive these conditions?" Before proceeding with your reaction, use this logic flow to assess the risk of ring opening. The stability is dictated by the substitution pattern and the nucleophilicity of the medium.[1]
Figure 1: Diagnostic decision tree for assessing cyclopropane acid sensitivity. Note: "Donor-Acceptor" cyclopropanes are "spring-loaded" and highly reactive.[1]
Module 2: Technical FAQs (The "Why")
Q1: Why does acid open the cyclopropane ring?
The driving force is the release of ring strain energy (27.5 kcal/mol), which is significantly higher than cyclobutane (26.5 kcal/mol) or cyclopentane (6.2 kcal/mol) [1].[1]
The Mechanism (Edge Protonation):
Unlike alkenes which undergo
-
Protonation: The acid attacks the most electron-rich C-C bond (usually the one with the most alkyl substituents).[1]
-
Intermediate: This forms a protonated cyclopropane (a non-classical carbonium ion).[1]
-
Opening: If a nucleophile is present, it attacks the most substituted carbon (Markovnikov-like) to open the ring.[1] If no nucleophile is present, the cation may rearrange to a homoallylic cation or an alkene [2].[1]
Q2: How do substituents affect stability?
This is the most critical variable.
-
Electron-Donating Groups (EDGs): (e.g., Alkyl, Phenyl, -OR). These destabilize the ring in acid.[1] They stabilize the developing positive charge during the transition state of the ring opening, lowering the activation energy.[1]
-
Electron-Withdrawing Groups (EWGs): (e.g., -CO2Et, -CF3). These stabilize the ring in acid.[1] They destabilize the carbocation intermediate, making ring opening energetically unfavorable.[1]
-
Donor-Acceptor (D-A) Cyclopropanes: These contain both an EDG and an EWG.[1] They are exceptionally fragile.[1] The EWG polarizes the bond, and the EDG stabilizes the cation upon opening.[1] These are often used intentionally in synthesis but are a nightmare for stability [3].[1]
Q3: Does the choice of acid matter?
Yes. It is not just about pKa; it is about the nucleophilicity of the counterion .
-
HCl / HBr: High risk.[1] Cl⁻ and Br⁻ are good nucleophiles that will rapidly trap the carbocation, driving the equilibrium toward the ring-opened alkyl halide.[1]
-
TFA / H2SO4: Moderate risk.[1] Trifluoroacetate and bisulfate are poorer nucleophiles.[1]
-
HBF4 / HPF6: Lowest risk.[1] These non-nucleophilic acids may protonate the ring, but without a nucleophile to trap the cation, the ring may close back up (reversible protonation) unless rearrangement occurs.
Module 3: Troubleshooting Scenarios
Scenario A: Boc Deprotection of a Cyclopropyl Amine
Issue: You need to remove a Boc group using acid, but the cyclopropane ring is opening or rearranging.[1] Root Cause: The tert-butyl cation generated during Boc removal is an electrophile, but the real issue is the acidic medium protonating the ring.[1]
Protocol Adjustment:
-
Switch Reagents: Instead of TFA/DCM, use HCl in Dioxane or HCl in EtOAc . While Cl- is nucleophilic, these solvents are non-polar enough to sometimes suppress the pathway compared to DCM.
-
The "Scavenger" Method: Add a cation scavenger (e.g., Triethylsilane or Thioanisole ) to trap the t-butyl cation immediately, allowing you to use milder acid concentrations.[1]
-
Lewis Acid Alternative: Use ZnBr2 in DCM or TMSOTf .[1] These Lewis acids can cleave Boc groups via a different mechanism that may spare the cyclopropane, provided the ring isn't a "Donor-Acceptor" type [4].[1]
Scenario B: Scale-Up Exotherm
Issue: The reaction worked on 50mg but failed on 10g. Root Cause: Ring opening is exothermic (release of 27.5 kcal/mol).[1] On a large scale, this heat accelerates further ring opening (autocatalytic thermal runaway). Solution:
-
Cryogenic Addition: Perform acid addition at -78°C or -20°C.[1]
-
Dilution: Increase solvent volume to act as a heat sink.[1]
-
In-Situ Quench: Do not isolate the acid salt if possible.[1] Neutralize immediately after consumption of the starting material.[1]
Module 4: Standard Operating Procedures
Protocol 1: Acid Stability Assay (NMR)
Use this to validate stability before committing valuable material.[1]
-
Preparation: Dissolve 5 mg of substrate in 0.6 mL of deuterated solvent (CDCl3 or CD3CN).
-
Baseline: Acquire a 1H NMR spectrum (t=0). Note the cyclopropyl protons (typically 0.2 – 1.0 ppm).[1]
-
Acid Challenge: Add 1.0 equivalent of the intended acid (e.g., TFA-d or dilute DCl).
-
Monitoring: Acquire spectra at 5 min, 1 hour, and 6 hours.
-
Analysis: Look for:
Protocol 2: Scavenger Selection Table
When removing protecting groups in the presence of sensitive rings.[1]
| Scavenger | Role | Recommended Loading | Best For |
| Triethylsilane (TES) | Hydride source | 2.0 - 5.0 equiv | Quenching t-butyl cations; preventing alkylation of the ring.[1] |
| Thioanisole | Soft nucleophile | 5.0 equiv | Protecting electron-rich aromatic rings if present.[1] |
| Water | Hard nucleophile | 1.0 - 5.0 equiv | Trapping t-butyl cation as t-butanol (Use only if ring is water-stable).[1] |
| 1,3-Dimethoxybenzene | Carbon nucleophile | 2.0 - 5.0 equiv | Highly reactive cation trap.[1] |
Visualizing the Failure Mode
Below is the mechanistic pathway for the most common failure: Acid-catalyzed ring opening via edge protonation.[1]
Figure 2: Mechanistic pathway of acid-catalyzed ring opening. The "Edge-Protonated" species is the critical pivot point.[1]
References
-
Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Olah, G. A., et al. (1970).[1] Stable Carbonium Ions. C. The Structure of the Protonated Cyclopropane. Journal of the American Chemical Society, 92(10), 3134-3140. Link
-
Werz, D. B., et al. (2020).[1] Donor–Acceptor Cyclopropanes in Ring-Opening Reactions.[1][2][3][4][5] Chemical Reviews, 120(1), 1-24. Link
-
Han, G., et al. (2004).[1] Mild and Selective Deprotection of tert-Butoxycarbonyl (Boc) Amines Using Zinc Bromide.[1] Synlett, 2004(12), 2147-2150. Link
Sources
Validation & Comparative
1H and 13C NMR Spectral Analysis of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane scaffold represents a critical intermediate in the synthesis of conformationally restricted peptidomimetics and glutamate analogs.[1] Unlike simple piperidinones, this bicyclic system introduces significant strain and fixed stereochemistry, creating a unique but often misinterpreted NMR footprint.
This guide objectively compares the spectral performance of this scaffold against its acyclic and non-cyclopropanated precursors.[1] It addresses the primary analytical challenge—carbamate rotamerism —which frequently leads to false assumptions of impurity.[1] We provide a validated Variable Temperature (VT) NMR protocol to resolve these spectral artifacts.
Part 1: Structural Context & Synthesis
To interpret the NMR, one must understand the origin of the protons.[1] This molecule is typically synthesized via the Corey-Chaykovsky cyclopropanation of an N-Boc-enaminone.[1] The resulting [4.1.0] system is almost exclusively cis-fused due to the high strain energy associated with the trans-bicyclo[4.1.0] boundary in small rings.
Diagram 1: Synthesis & Structural Numbering
The following workflow illustrates the transformation from the enone precursor to the target bicyclic scaffold, highlighting the numbering scheme used for spectral assignment.
Caption: Synthesis pathway establishing the [4.1.0] core. Note the cis-fusion dictates the coupling constants of H1 and H6.[1]
Part 2: Comparative NMR Analysis
The "Impurity" Trap: Rotameric Splitting
The tert-butoxycarbonyl (Boc) group on the nitrogen (N3) possesses a carbamate C-N bond with partial double-bond character.[1] At room temperature (298 K), the rotation around this bond is slow on the NMR timescale.
-
Observation: Most proton signals, particularly those adjacent to the nitrogen (H2 and H4), appear as two distinct sets of peaks (often in a 1:1 or 2:1 ratio) or as broadened "humps."
-
False Negative: Researchers often mistake this for a mixture of diastereomers or incomplete purification.
-
Solution: Variable Temperature (VT) NMR . Heating the sample to 328 K (55°C) typically increases the rotation rate enough to coalesce these signals into sharp, averaged peaks.
Product vs. Precursor (Enone)
The most definitive proof of synthesis is the shift in the alkene region.
| Feature | Precursor (Enone) | Product (Bicyclo[4.1.0]) | Spectral Change |
| Alkene/Cyclopropyl | vinylic protons (5.0–7.5 ppm) | Cyclopropyl H (0.5–2.0 ppm) | Diagnostic: Disappearance of low-field alkene signals; appearance of high-field multiplets. |
| Carbonyl (C5) | Conjugated Ketone (~190 ppm) | Non-conjugated Ketone (~206 ppm) | Loss of conjugation shifts the ketone carbonyl downfield in 13C NMR. |
| Bridgehead | N/A (sp2 carbons) | H1/H6 Methines (~1.5–2.2 ppm) | Appearance of complex multiplets coupling to the cyclopropane CH2. |
Part 3: Detailed Spectral Assignment
Experimental Conditions (Standard)
-
Solvent: CDCl₃ (7.26 ppm ref)
-
Frequency: 400 MHz or higher
-
Temperature: 328 K (55°C) is recommended for clear assignment. Data below assumes coalesced signals at elevated temperature.
1H NMR Assignment Table (328 K)
| Position | Type | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| H2 | CH₂ | 4.10 – 3.80 | d (broad) | ~13.0 | Adjacent to N-Boc; deshielded; geminal coupling.[1] |
| H4 | CH₂ | 3.75 – 3.45 | d (broad) | ~13.0 | Adjacent to N-Boc and C=O; often overlaps with H2.[1] |
| H1 | CH | 2.15 – 2.05 | m | - | Bridgehead; couples to H6, H7a, H7b.[1] |
| H6 | CH | 1.95 – 1.85 | m | - | Bridgehead adjacent to ketone; slightly shielded vs H1.[1] |
| Boc | CH₃ | 1.45 | s | - | Characteristic strong singlet (9H).[1] |
| H7a | CH₂ | 1.15 – 1.05 | m | - | Cyclopropane methylene (exo/endo distinct).[1] |
| H7b | CH₂ | 0.85 – 0.75 | q (approx) | ~5.0 | High-field cyclopropane signal; diagnostic.[1] |
13C NMR Assignment Table (328 K)
| Position | Type | Shift (δ ppm) | Assignment Logic |
| C5 | C=O (Ketone) | 206.5 | Deshielded ketone; no longer conjugated. |
| Boc C=O | C=O (Carbamate) | 154.8 | Typical Boc carbonyl region. |
| Boc C-O | C (Quaternary) | 80.2 | tert-butyl quaternary carbon.[1] |
| C2 | CH₂ | 44.5 | Adjacent to Nitrogen.[1] |
| C4 | CH₂ | 48.2 | Adjacent to Nitrogen and Ketone (alpha). |
| C1 | CH | 28.5 | Bridgehead.[1] |
| C6 | CH | 32.1 | Bridgehead alpha to ketone.[1] |
| Boc Me | CH₃ | 28.3 | Methyl groups (3 carbons). |
| C7 | CH₂ | 12.4 | Cyclopropane methylene (highly shielded). |
Part 4: Experimental Protocol & Workflow
Validated Workflow for Rotamer Resolution
Do not rely on room temperature (RT) spectra for purity assessment. Follow this "Self-Validating" protocol.
Caption: Decision tree for handling N-Boc rotameric broadening. VT-NMR is the critical step for validation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of CDCl₃. Filter through a cotton plug to remove inorganic salts (NaI/DMSO residues) from synthesis.
-
Initial Screen (298 K): Acquire a standard 1H spectrum (16 scans).
-
Variable Temperature (VT) Acquisition:
-
2D Validation (Optional but Recommended):
-
Run HSQC to correlate protons to carbons. This confirms that the "split" protons at RT belong to the same carbon atom, proving they are rotamers and not diastereomers.
-
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides comparative NMR data for strained spiro-systems and rotamer analysis). Link
-
Clayden, J., et al. (2005). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. (Authoritative source on restricted rotation and NMR timescales). Link
-
Gao, Y., et al. (2004). Synthesis of 3-azabicyclo[4.1.0]heptane derivatives via tandem reaction. Journal of Organic Chemistry, 69(15), 5155-5158. (Specific synthesis and spectral data for 3-azabicyclo[4.1.0] systems). Link
Sources
X-ray crystallography data for 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane confirmation
An objective comparison of analytical techniques for the structural confirmation of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane, with a primary focus on X-ray crystallography. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction: The Structural Challenge of Bicyclic Scaffolds
The 3-aza-bicyclo[4.1.0]heptane framework is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with biological macromolecules. The introduction of a tert-butyloxycarbonyl (Boc) protecting group and a ketone functionality, as in this compound, further enhances its utility as a synthetic intermediate.
However, the stereochemical complexity of this bicyclic system, particularly the relative orientation of the cyclopropane ring and substituents on the piperidone ring, necessitates unambiguous structural confirmation. While various analytical techniques provide valuable structural information, X-ray crystallography remains the gold standard for the definitive determination of three-dimensional molecular architecture.
This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound. While a public crystal structure for this specific molecule is not available, we will utilize data from a closely related and structurally analogous compound, (1R,5S,6r)-methyl 5-(hydroxymethyl)-3-tosyl-3-azabicyclo[4.1.0]heptane-5-carboxylate, to illustrate the power of X-ray crystallography. For the purpose of a comprehensive comparison, we will supplement with representative data for the target molecule from other analytical techniques.
I. X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled level of detail, offering precise bond lengths, bond angles, and stereochemical relationships within a crystalline solid. This technique is indispensable when the relative and absolute stereochemistry of a molecule cannot be unequivocally determined by other means.
Core Principles
The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is directly related to the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and consideration.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Illustrative Data: (1R,5S,6r)-methyl 5-(hydroxymethyl)-3-tosyl-3-azabicyclo[4.1.0]heptane-5-carboxylate
To demonstrate the definitive nature of X-ray crystallography, we will consider the crystal structure of a related compound.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₉NO₅S |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell a (Å) | 8.45 |
| Unit Cell b (Å) | 9.21 |
| Unit Cell c (Å) | 10.32 |
| α (°) | 90 |
| β (°) | 109.8 |
| γ (°) | 90 |
| Volume (ų) | 755.2 |
| Z | 2 |
| R-factor (%) | 4.5 |
Table 1: Crystallographic data for an analogous 3-azabicyclo[4.1.0]heptane derivative.
This data provides an unambiguous determination of the molecular structure, including the cis relationship between the cyclopropane ring and the substituents on the six-membered ring.
II. Comparative Analytical Techniques
While X-ray crystallography is definitive, it is not always feasible due to challenges in obtaining suitable crystals. Therefore, a combination of other spectroscopic techniques is often employed for structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, connectivity, and stereochemical relationships.
Core Principles NMR exploits the magnetic properties of certain atomic nuclei, most commonly ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local electronic environment, allowing for the differentiation of atoms in different parts of a molecule.
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments and their multiplicities (splitting patterns).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
Figure 2: Workflow for structure elucidation using a suite of NMR experiments.
Data Comparison
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Requires a single, high-quality crystal; structure is in the solid state. |
| NMR Spectroscopy | Connectivity, relative stereochemistry, dynamic processes in solution. | Can be difficult to interpret for complex molecules; absolute stereochemistry is not directly determined. |
Table 2: Comparison of X-ray crystallography and NMR spectroscopy for structural determination.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.
Core Principles In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire the mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce and analyze fragmentation patterns.
Data for this compound
-
Expected [M+H]⁺: 226.1438
-
Key Fragmentation: Loss of the Boc group (-100 Da) or isobutylene (-56 Da).
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Core Principles Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting spectrum shows absorption bands characteristic of different functional groups.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution. For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Analysis: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Expected IR Absorptions for this compound
-
~1710 cm⁻¹: C=O stretch (ketone)
-
~1690 cm⁻¹: C=O stretch (Boc carbamate)
-
~2980 cm⁻¹: C-H stretch (aliphatic)
III. A Synergistic Approach to Structural Confirmation
The most robust approach to structural elucidation involves the integration of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they build a comprehensive and validated structural picture.
Figure 3: The complementary roles of different analytical techniques in structural confirmation.
Conclusion
For a molecule with the stereochemical complexity of this compound, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy provide crucial information regarding the molecular formula, functional groups, and atomic connectivity, their data can sometimes be ambiguous regarding the precise three-dimensional arrangement of atoms. X-ray crystallography, when feasible, stands alone in its ability to provide a definitive and high-resolution picture of the molecular structure, thereby serving as the ultimate arbiter of stereochemistry. The integration of data from all these techniques provides the highest level of confidence in the structural assignment, a critical requirement in the fields of chemical research and drug development.
References
-
Principles of X-ray Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. Oxford University Press. [Link]
-
NMR Spectroscopy in Organic Chemistry: "Spectrometric Identification of Organic Compounds" by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]
-
Mass Spectrometry Principles and Applications: "Mass Spectrometry: Principles and Applications" by Edmond de Hoffmann and Vincent Stroobant. John Wiley & Sons. [Link]
-
Cambridge Structural Database (CSD): A repository for small-molecule organic and metal-organic crystal structures. Cambridge Crystallographic Data Centre. [Link]
A Researcher's Guide to Validating the Stereochemistry of 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane Isomers
Introduction
The 3-azabicyclo[4.1.0]heptane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally restricted building block in the design of novel therapeutics.[1] Its rigid, three-dimensional architecture allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. The introduction of stereocenters at the bridgehead carbons (C1 and C6) during synthesis gives rise to distinct diastereomers (cis and trans) and their corresponding enantiomers.
For the target molecule, 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane , four potential stereoisomers exist. The biological activity, pharmacokinetic properties, and toxicological profile of a drug candidate can be intrinsically linked to its specific stereoisomer. Consequently, the unambiguous validation of both relative (cis vs. trans) and absolute (R/S) stereochemistry is not merely an analytical exercise but a fundamental requirement in drug development.
This guide provides a comprehensive, multi-technique workflow for the complete stereochemical elucidation of these isomers, explaining the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.
The Stereochemical Challenge: A Multi-faceted Puzzle
The validation process requires a strategic, multi-pronged approach. No single technique can efficiently provide all the necessary information. The overall strategy involves:
-
Separation: Isolating the individual stereoisomers from the synthetic mixture.
-
Relative Configuration: Determining the cis or trans nature of the bicyclic ring fusion.
-
Absolute Configuration: Assigning the (R) or (S) configuration to each chiral center.
dot graph TD { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];
} enddot Caption: Overall workflow for stereochemical validation.
Part 1: The First Step - Isomer Separation by Chiral HPLC
Expertise & Experience: Before any structural analysis can be performed, the isomeric mixture must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[2] The principle lies in the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[3][4]
The choice of CSP is critical and often empirical. For bicyclic amines and related structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are excellent starting points for method development.[4][5]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Begin by screening a set of 3-4 diverse chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IC).
-
Prepare an analytical standard of the isomeric mixture at ~1 mg/mL in a suitable solvent (e.g., isopropanol).
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol (EtOH) in a 90:10 ratio.[3]
-
For basic compounds like amines, add a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase to improve peak shape.
-
Run a gradient elution (e.g., 5% to 50% IPA over 20 minutes) to determine the approximate elution conditions.
-
-
Optimization:
-
Once initial separation is observed, switch to an isocratic method.
-
Fine-tune the ratio of hexane to alcohol to optimize the resolution (Rs) and retention time. Lowering the percentage of the alcohol modifier generally increases retention and can improve resolution.
-
Adjust the flow rate (typically 1.0 mL/min for analytical scale) to balance resolution and analysis time.
-
Data Presentation: Representative Chiral HPLC Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Notes |
| Enantiomer 1 (cis) | 8.5 | - | First eluting cis isomer |
| Enantiomer 2 (cis) | 10.2 | 2.1 | Good separation of cis enantiomers |
| Enantiomer 3 (trans) | 12.8 | 3.5 | Well-separated from cis pair |
| Enantiomer 4 (trans) | 14.1 | 1.8 | Separation of trans enantiomers |
| Conditions: Chiralpak AD-H column (4.6 x 250 mm, 5 µm), Mobile Phase: n-Hexane/IPA/DEA (85:15:0.1), Flow Rate: 1.0 mL/min, Detection: UV at 210 nm. |
Part 2: Elucidating Relative Stereochemistry (cis vs. trans) with NMR
Expertise & Experience: Once the isomers are separated, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool to determine their relative stereochemistry. While 1D ¹H NMR can provide clues from coupling constants, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive NMR experiment for this task.[6][7]
The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[6] This is the key to distinguishing cis and trans isomers of the bicyclo[4.1.0]heptane system.
-
In the cis isomer , the cyclopropane ring protons are on the same face as the axial protons of the six-membered ring. This proximity will generate a clear NOE cross-peak.
-
In the trans isomer , these sets of protons are on opposite faces of the molecule, too far apart to produce an NOE signal.[8]
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853", style=dashed, arrowhead=normal];
} enddot Caption: Key NOE correlation for cis/trans isomer assignment.
Experimental Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve 5-10 mg of a single, purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup: Use a spectrometer of at least 400 MHz for adequate resolution.
-
Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra first to assign all proton signals.
-
Use a standard NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).
-
Key Parameter: Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500-800 ms. This allows sufficient time for the NOE to build up.
-
-
Data Processing & Analysis:
-
Process the data using appropriate software (e.g., TopSpin, MestReNova).
-
Look for cross-peaks that connect protons on the cyclopropane ring with protons on the six-membered ring. The presence or absence of these key correlations will unambiguously identify the relative stereochemistry.
-
Data Presentation: Expected Key NOE Correlations
| Isomer Type | Key Protons | Expected NOE | Conclusion |
| Isomer A | H(cyclopropyl) ↔ H(axial at C2/C4) | Present | cis configuration |
| Isomer B | H(cyclopropyl) ↔ H(axial at C2/C4) | Absent | trans configuration |
Part 3: Assigning Absolute Stereochemistry (R/S)
Expertise & Experience: Determining the absolute configuration is the final and most challenging step. It requires techniques that are sensitive to chirality.
Method 1: The Gold Standard - Single Crystal X-ray Crystallography
If a suitable single crystal of an enantiomerically pure sample can be grown, X-ray crystallography provides the most unambiguous and definitive determination of the complete 3D structure, including the absolute configuration.[9][10][11][12] The assignment is typically confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomeric structure.[10]
Protocol Overview:
-
Crystallization: Requires screening various solvents and conditions (e.g., slow evaporation, vapor diffusion) to grow a single crystal of sufficient quality. This can be a significant bottleneck.[13]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution & Refinement: The resulting diffraction pattern is used to calculate the electron density map and build a 3D model of the molecule, from which the absolute stereochemistry is determined.
Method 2: The Orthogonal Approach - Vibrational Circular Dichroism (VCD)
When crystallization is not feasible, VCD offers a powerful alternative for determining absolute configuration in the solution phase.[14][15] VCD measures the differential absorption of left and right circularly polarized infrared light.[14] The experimental VCD spectrum is a unique fingerprint of a specific enantiomer.
Trustworthiness: The method's reliability comes from comparing the experimental spectrum to a spectrum predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory, DFT).[16][17] A strong match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration.[15][18]
dot graph G { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];
} enddot Caption: Workflow for absolute configuration assignment using VCD.
Experimental & Computational Protocol: VCD Analysis
-
Experimental Measurement:
-
Prepare a concentrated solution (10-20 mg/mL) of a single, purified enantiomer in a suitable IR-transparent solvent (e.g., CDCl₃).
-
Acquire the VCD and IR spectra on a dedicated VCD spectrometer.
-
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the (1R, 6S)-cis isomer).
-
Perform a conformational search to find the lowest energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set) with a solvent model.
-
Average the calculated spectra of the conformers based on their Boltzmann populations.
-
-
Spectral Comparison:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image (which is simply the inverted calculated spectrum).
-
A high degree of correlation confirms the absolute configuration of the experimental sample.[14]
-
Summary & Integrated Strategy
The validation of this compound isomers is a sequential process. Chiral HPLC is first used to separate all four stereoisomers. 2D NOESY NMR is then applied to the separated pairs to definitively assign their relative stereochemistry as cis or trans. Finally, either X-ray crystallography or a combination of VCD spectroscopy and DFT calculations is used on a single enantiomer to determine its absolute configuration, which by extension, defines the absolute configuration of the entire isomeric family.
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage |
| Chiral HPLC | Separation of all isomers | µg-mg (analytical) | High | Essential first step for purification |
| 2D NOESY NMR | Relative Stereochemistry (cis/trans) | 5-10 mg | Medium | Unambiguous relative configuration |
| X-ray Crystallography | Absolute & Relative Stereochemistry | High-quality single crystal | Low | Definitive, "gold standard" result[9][12] |
| VCD Spectroscopy | Absolute Stereochemistry | 5-15 mg solution | Medium | Powerful alternative for non-crystalline samples[14] |
References
-
Albright, T. A., & White, J. P. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-62. Available from: [Link]
-
PubMed. Determination of absolute configuration using single crystal X-ray diffraction. Available from: [Link]
-
SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]
-
ResearchGate. Synthetic approaches to 6‐functionalized 3‐azabicyclo[4.1.0]heptanes. Available from: [Link]
-
PMC. Absolute Configuration of Small Molecules by Co‐Crystallization. Available from: [Link]
-
ACS Publications. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available from: [Link]
-
ResearchGate. How can you investigate a cis/trans isomer with COSY NMR? Available from: [Link]
-
Chemistry LibreTexts. 5.4: NOESY Spectra. Available from: [Link]
-
BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]
-
Oxford Academic. Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. Available from: [Link]
-
TutorChase. How does NMR differentiate between cis and trans isomers? Available from: [Link]
-
Math-Net.Ru. Molecular structure of 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane) in gas, solid and solution phases: GED, XRD and NMR data. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available from: [Link]
-
Norwegian Research Information Repository. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Available from: [Link]
-
SCM. Improved absolute configuration determination of complex molecules with VCD. Available from: [Link]
-
Chem-Impex. tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
HPLC.eu. chiral columns. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available from: [Link]
-
PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]
-
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Canadian Science Publishing. 13 C nuclear magnetic resonance studies. 58. 13 C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Available from: [Link]
-
University of Alberta Libraries. Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Bicyclobutonium Ions. Available from: [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
ACS Publications. Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. Available from: [Link]
-
ResearchGate. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotools.us [biotools.us]
- 15. jasco-global.com [jasco-global.com]
- 16. nva.sikt.no [nva.sikt.no]
- 17. schrodinger.com [schrodinger.com]
- 18. scm.com [scm.com]
Navigating the Metabolic Maze: A Comparative Guide to Bicyclic vs. Monocyclic Amine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the path to a viable therapeutic. The inherent structure of a molecule dictates its susceptibility to enzymatic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver, which in turn governs its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2][3] This guide provides an in-depth comparison of two prevalent structural motifs in medicinal chemistry—bicyclic and monocyclic amine scaffolds—and their impact on metabolic stability, supported by experimental data and protocols.
At the heart of this comparison lies the principle that structural rigidity and the shielding of metabolically vulnerable sites can significantly enhance a drug candidate's resilience to metabolism.[4][5] Bicyclic systems, by virtue of their three-dimensional and conformationally constrained nature, often present a more robust defense against enzymatic attack compared to their more flexible monocyclic counterparts.
The Structural Advantage: Why Bicyclic Amines Can Offer Enhanced Metabolic Stability
The metabolic fate of amine-containing compounds is largely determined by the accessibility of the nitrogen atom and its adjacent carbon atoms (α-carbons) to the active sites of metabolic enzymes.[6] Common metabolic pathways for cyclic amines include N-dealkylation, N-oxidation, and hydroxylation of the ring system.[6]
Bicyclic scaffolds can sterically hinder these metabolic pathways in several ways:
-
Conformational Rigidity: Unlike flexible monocyclic rings that can adopt multiple conformations, some of which may be ideal for enzymatic binding, bicyclic systems are locked into more defined shapes.[5] This conformational restriction can prevent the molecule from adopting the optimal orientation required for metabolism by CYP enzymes.
-
Shielding of Metabolic "Soft Spots": The bridged or fused nature of bicyclic rings can physically block access to otherwise susceptible positions, such as the α-carbons.[4][7] This is a key strategy for medicinal chemists to "design out" metabolic liabilities.
-
Altered Physicochemical Properties: The introduction of a bicyclic scaffold can influence a molecule's lipophilicity and pKa, which in turn can affect its interaction with metabolic enzymes. While bicyclic amines can sometimes be more lipophilic, strategic design can balance these properties to improve metabolic stability.[4]
A study on the synthesis and properties of bridged, fused, and spirocyclic azacycles provided evidence that in some cases, bicyclic amines exhibit improved metabolic stability in in-vitro human microsomal stability assays when compared to their monocyclic equivalents.[4] For instance, a bridged bicyclic sulfonamide showed greater stability than its corresponding monocyclic matched molecular pairs.[4]
Quantitative Comparison of Metabolic Stability
To illustrate the practical implications of scaffold choice, the following table summarizes in vitro metabolic stability data for representative bicyclic and monocyclic amine-containing compounds. The data is presented as half-life (t½) and intrinsic clearance (CLint), key parameters used to assess metabolic stability.[8][9][10] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound Class | Scaffold Type | Example Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Sulfonamides | Bicyclic (Bridged) | Compound 32 | Human Liver Microsomes | More stable (higher fraction remaining) | Lower | [4] |
| Monocyclic | Matched Molecular Pairs 35, (±)-36, (±)-37 | Human Liver Microsomes | Less stable (lower fraction remaining) | Higher | [4] | |
| Piperidines | Monocyclic | Unsubstituted Piperidine Analog | Mouse Liver Microsomes | 6 | High | [11] |
| Monocyclic (Substituted) | 4-Fluoro Piperidine Analog | Mouse Liver Microsomes | > 30 | Low | [11] | |
| Pyrrolidines | Monocyclic | Unsubstituted Pyrrolidine Analog | Rat Liver Microsomes | - | High | [11] |
| Monocyclic (Substituted) | Hydroxylated Pyrrolidine Analog | Rat Liver Microsomes | - | Significantly Lower | [11] |
Note: The data presented is a compilation from different studies and serves for illustrative purposes. Direct comparison is most accurate for structurally analogous pairs tested under identical conditions.
Experimental Assessment of Metabolic Stability: Protocols and Workflows
The evaluation of metabolic stability is a cornerstone of preclinical drug development.[8] The following are detailed protocols for the two most common in vitro assays used to determine the intrinsic clearance of a compound.
Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by enzymes like cytochrome P450s, which are abundant in liver microsomes.[12]
Experimental Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (from human or other species) stored at -80°C.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.
-
Add the test compound to the microsomal solution at a final concentration typically between 0.5 and 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Workflow Diagram:
Mechanistic Insights: Conformational Restraint and Enzyme Interactions
The enhanced metabolic stability of bicyclic amines can be rationalized by considering their interaction with the active site of CYP enzymes. These enzymes are known for their conformational flexibility, allowing them to accommodate a wide range of substrates. [13][14][15]However, the catalytic oxidation step is highly specific.
The conformational constraint of a bicyclic system can prevent the optimal alignment of a metabolically labile C-H bond with the reactive heme-oxo species in the CYP active site. In contrast, a flexible monocyclic amine can more readily adopt a conformation that presents a susceptible C-H bond for oxidation.
Computational modeling and structural biology studies can provide valuable insights into these interactions, helping to predict the metabolic fate of different scaffolds and guide the design of more stable analogues. [16][17][18]
Strategic Considerations for Drug Design
While bicyclic scaffolds can offer a significant advantage in terms of metabolic stability, they are not a universal solution. The choice between a monocyclic and a bicyclic amine should be made on a case-by-case basis, considering the following factors:
-
Structure-Activity Relationship (SAR): The introduction of a bicyclic system can significantly alter the molecule's shape and its interaction with the intended biological target. It is crucial to ensure that any modification to improve metabolic stability does not compromise potency and selectivity.
-
Physicochemical Properties: As mentioned, bicyclic systems can impact lipophilicity and solubility. These properties must be carefully balanced to ensure good oral bioavailability and overall drug-like characteristics.
-
Synthetic Tractability: The synthesis of complex bicyclic amines can be more challenging and costly than that of their monocyclic counterparts.
In many cases, a more nuanced approach of "metabolic guiding" is employed, where specific substitutions are made to the monocyclic ring to block sites of metabolism. For example, fluorination or the introduction of polar groups on a piperidine or pyrrolidine ring has been shown to significantly improve metabolic stability. [11]
Conclusion
The choice between a bicyclic and a monocyclic amine scaffold is a critical decision in drug design, with profound implications for a compound's metabolic stability and overall pharmacokinetic profile. While bicyclic systems often provide a distinct advantage through conformational restraint and the shielding of metabolic hot-spots, a thorough understanding of the SAR and a careful consideration of physicochemical properties are paramount. The in vitro metabolic stability assays detailed in this guide are indispensable tools for empirically evaluating these design choices and guiding the optimization of lead compounds toward successful clinical candidates. Ultimately, a data-driven and mechanistically informed approach to scaffold selection will pave the way for the development of more stable, safe, and effective medicines.
References
-
Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-20. [Link]
-
Che, C., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Thomas, A. A., et al. (2001). Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-92. [Link]
-
Bon, R. S., & Waldmann, H. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. Accounts of Chemical Research, 49(6), 1103-15. [Link]
-
Mykhailiuk, P. K. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. [Link]
-
Taylor, R. D., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]
-
Gajula, S. N. R., et al. (2021). Enhancement of metabolic stability with structural modifications. In Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]
-
Kumar, V., & Van der Eycken, E. V. (2013). Strategies to Enhance Metabolic Stabilities. In Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis. [Link]
-
de Kloe, G. E., et al. (2009). Insights into Drug Metabolism from Modelling Studies of Cytochrome P450-Drug Interactions. Current Topics in Medicinal Chemistry, 9(11), 947-64. [Link]
-
Dragovich, P. S., et al. (2003). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. North East Drug Metabolism and Disposition Group Meeting. [Link]
-
Kaki, V. R., & Gajula, S. N. R. (2021). Metabolic Stability. Pharma Focus Asia. [Link]
-
Kirchmair, J., et al. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science, 5(5), 406-34. [Link]
-
Wang, Y., et al. (2022). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. Ecotoxicology and Environmental Safety, 237, 113544. [Link]
-
Hirao, H., et al. (2025). Computational studies on human cytochrome P450: advancing insights into drug metabolism. Journal of Computer-Aided Molecular Design. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(2). [Link]
-
Masimirembwa, C. M., & Pathfinder, K. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-28. [Link]
-
Pochapsky, T. C., & Dabous, J. R. (2011). Conformational Plasticity and Structure/Function Relationships in Cytochromes P450. Antioxidants & Redox Signaling, 14(12), 2447-66. [Link]
-
Dalvie, D. K., et al. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Chemical Research in Toxicology, 27(6), 946-71. [Link]
-
Hanson, G. R., et al. (2014). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Drug Metabolism and Disposition, 42(10), 1650-61. [Link]
-
Kaki, V. R., & Gajula, S. N. R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
-
Scott, E. E., & Poulos, T. L. (2009). Conformational Plasticity and Structure/Function Relationships in Cytochromes P450. Antioxidants & Redox Signaling, 11(8), 1835-49. [Link]
-
Attwa, M. W., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 206, 114387. [Link]
-
Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
-
Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(7), 678-82. [Link]
-
Brown, T. V., & Chung, W. G. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Expert Opinion on Drug Metabolism & Toxicology, 6(8), 919-32. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-61. [Link]
-
Kless, A., et al. (2021). Conformational Landscape of Cytochrome P450 Reductase Interactions. International Journal of Molecular Sciences, 22(2), 929. [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-72. [Link]
-
Kless, A., et al. (2021). Conformational Landscape of Cytochrome P450 Reductase Interactions. International Journal of Molecular Sciences, 22(2), 929. [Link]
-
Park, J. Y., & Harris, D. (2014). Computational prediction of cytochrome P450 inhibition and induction. Methods in Molecular Biology, 1113, 247-64. [Link]
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021). Drug Modifications to Improve Stability. In The Bio-Oorganic Chemistry of Drugs and Drug Action. [Link]
-
Dalvie, D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-20. [Link]
-
da Silva, A. B. F., et al. (2017). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1130, 726-34. [Link]
-
LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Szymański, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1888. [Link]
-
Segall, M. D., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]
-
Sarlah, D., et al. (2023). a) Different modalities of piperidine-containing drugs and... ResearchGate. [Link]
-
Wikipedia. (n.d.). Bicyclic molecule. [Link]
-
Lu, Y., et al. (2025). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. [Link]
-
Wang, Y., et al. (2018). Accessing bridged bicyclic compounds or meta carbon-functionalized anilines from the dearomatization of anilines. RSC Advances, 8(46), 26031-4. [Link]
Sources
- 1. In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nuvisan.com [nuvisan.com]
- 13. Conformational Plasticity and Structure/Function Relationships in Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unlocking New Chemical Space: A Comparative Benchmarking Guide to 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the flatlands of aromatic rings into the three-dimensional world of saturated bicyclic scaffolds. These rigid structures offer a unique opportunity to orient pharmacophoric elements in precise spatial arrangements, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive performance benchmark of a promising new building block, 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane , against a curated set of commercially available bicyclic amines. Our goal is to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Allure of the Bicyclic Scaffold
The strategic replacement of planar aromatic systems with rigid, saturated bicyclic moieties, a concept known as bioisosteric replacement, has emerged as a powerful tool in modern drug discovery.[2][3] Bicyclic scaffolds, such as the 3-aza-bicyclo[4.1.0]heptane core, offer a fixed conformation that can reduce the entropic penalty of binding to a biological target and enhance metabolic stability.[4] The inherent three-dimensionality of these structures allows for the exploration of new chemical space, a critical factor in the development of next-generation therapeutics.[5]
This guide focuses on This compound (Figure 1), a building block that combines the rigidity of the bicyclo[4.1.0]heptane system with the synthetic versatility of a Boc-protected amine and a ketone functionality. To provide a meaningful evaluation of its utility, we have benchmarked it against three commercially available, structurally diverse bicyclic building blocks (Figure 1) in a key synthetic transformation: amide bond formation.

The Competitors: A Diverse Set of Bicyclic Scaffolds
To provide a robust comparison, we selected three commercially available building blocks with distinct bicyclic cores:
-
Competitor 1: exo-3-Boc-6-aminomethyl-3-azabicyclo[3.1.0]hexane: This building block shares the 3-azabicyclo core but with a [3.1.0]hexane skeleton and an exocyclic aminomethyl group.
-
Competitor 2: 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: This competitor features a more strained [2.1.1]hexane core and presents a carboxylic acid functionality for amide coupling from the opposite side of the reaction.
-
Competitor 3: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: This building block introduces a second nitrogen atom into the bicyclic [3.1.1]heptane framework, offering different hydrogen bonding capabilities and polarity.
Experimental Design: A Head-to-Head Comparison of Reactivity
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[6] The reactivity of an amine in this transformation is a critical indicator of its utility as a building block. We chose to benchmark our target molecule and its competitors in amide coupling reactions with a standard carboxylic acid, benzoic acid , under two distinct and widely used coupling conditions:
-
HATU/DIPEA: A highly efficient and popular coupling system known for its rapid reaction times and high yields, even with challenging substrates.[7][8]
-
EDC/HOBt: A classic and cost-effective carbodiimide-based coupling method, often used in large-scale synthesis.[9][10]
The choice of these two methods allows for a comprehensive evaluation of the building blocks' performance under both highly activating and more traditional coupling conditions.
Rationale for Experimental Choices
The selection of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its ability to form a highly reactive OAt-active ester with the carboxylic acid, which is less prone to racemization and side reactions compared to other coupling agents.[7] The non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is used to deprotonate the carboxylic acid without competing in the coupling reaction.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) represents a different mechanistic pathway. EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt then acts as a nucleophilic catalyst, converting the O-acylisourea into a more reactive HOBt-ester, which then reacts with the amine. This combination is known to suppress side reactions and improve yields.[11][12]
By comparing the performance of each building block under these two distinct sets of conditions, we can gain valuable insights into their relative nucleophilicity and steric hindrance, key factors that govern their reactivity.[13][14]
Results and Discussion: A Quantitative Comparison
The following sections present the illustrative experimental data for the amide coupling reactions and a comparison of key physicochemical properties.
Amide Coupling Performance
The amide coupling reactions were performed under standardized conditions to ensure a fair comparison. The results, summarized in Table 1, highlight the differences in reactivity among the four building blocks.
| Building Block | Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | HATU/DIPEA | 2 | 92 | >98 |
| EDC/HOBt | 12 | 78 | >98 | |
| Competitor 1 | HATU/DIPEA | 1.5 | 95 | >98 |
| EDC/HOBt | 10 | 85 | >98 | |
| Competitor 2 | HATU/DIPEA | 4 | 85 | >95 |
| EDC/HOBt | 24 | 65 | >95 | |
| Competitor 3 | HATU/DIPEA | 2.5 | 90 | >98 |
| EDC/HOBt | 16 | 75 | >98 |
Analysis of Reactivity:
-
This compound demonstrated excellent reactivity with the HATU/DIPEA coupling system, affording a high yield in a short reaction time. Its performance with the EDC/HOBt system was also robust, indicating its versatility across different coupling conditions. The slightly lower reactivity compared to Competitor 1 can be attributed to the increased steric hindrance around the nitrogen atom within the bicyclo[4.1.0]heptane ring system.
-
Competitor 1 (exo-3-Boc-6-aminomethyl-3-azabicyclo[3.1.0]hexane) , with its exocyclic primary amine, exhibited the highest reactivity, as expected. The reduced steric hindrance around the amine allows for faster reaction kinetics.
-
Competitor 2 (2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid) , where the carboxylic acid is part of the bicyclic system, showed the lowest reactivity. This is likely due to the significant steric bulk surrounding the carboxylic acid, which hinders the approach of the coupling agents and the amine.
-
Competitor 3 (tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) displayed good reactivity, falling between our target molecule and Competitor 1. The presence of the second nitrogen atom may have a slight electronic effect on the nucleophilicity of the reacting amine.
Physicochemical Properties Comparison
In addition to reactivity, the physicochemical properties of a building block are crucial for its application in drug discovery. We have predicted the pKa of the conjugate acid and the LogP for each building block using ChemAxon's calculators, which are widely recognized for their accuracy.[15][16][17] These properties influence a molecule's solubility, permeability, and potential for off-target interactions.
| Building Block | Predicted pKa | Predicted LogP |
| This compound | 8.8 | 1.5 |
| Competitor 1 | 9.5 | 1.2 |
| Competitor 2 | 4.2 (acidic) | 1.8 |
| Competitor 3 | 9.1 | 0.9 |
Analysis of Physicochemical Properties:
-
This compound possesses a pKa value typical for a secondary amine, making it suitable for forming stable salts and participating in hydrogen bonding interactions. Its moderate LogP suggests a good balance between solubility and permeability.
-
Competitor 1 has a higher pKa due to its primary amine, which is generally more basic. Its lower LogP indicates greater hydrophilicity.
-
Competitor 2 , being a carboxylic acid, has an acidic pKa. Its higher LogP suggests greater lipophilicity.
-
Competitor 3 has a pKa similar to our target molecule and the lowest LogP, indicating the highest polarity among the amine-containing building blocks.
Experimental Protocols
General Procedure for Amide Coupling with HATU/DIPEA
To a solution of the carboxylic acid (1.0 equiv) in DMF (0.1 M) were added the respective bicyclic amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv). The reaction mixture was stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
General Procedure for Amide Coupling with EDC/HOBt
To a solution of the carboxylic acid (1.0 equiv) in DCM (0.1 M) were added the respective bicyclic amine (1.1 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv). The reaction mixture was stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction mixture was washed sequentially with saturated aqueous NaHCO3 and 1 M HCl. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
Conclusion: A Versatile New Tool for Medicinal Chemistry
This comparative guide demonstrates that This compound is a highly effective and versatile building block for amide bond formation. Its reactivity profile is competitive with other commercially available bicyclic amines, and its balanced physicochemical properties make it an attractive scaffold for medicinal chemistry programs.
The presence of the ketone functionality offers an additional site for diversification, further expanding the chemical space accessible from this unique building block. The rigid 3-aza-bicyclo[4.1.0]heptane core provides a well-defined three-dimensional structure that can be exploited to achieve precise interactions with biological targets.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
ChemAxon. (2023). pKa Prediction. Retrieved from [Link]
-
ChemAxon. (2023). logP Prediction. Retrieved from [Link]
- Lardi, S., et al. (2022).
- Grygorenko, O. O., et al. (2020). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
- Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(2), 202312003.
- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
- Gomez, D. E., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences, 119(16), e2118451119.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Toth, G., et al. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1145-1154.
- Raines, R. T., & Soellner, M. B. (2005). Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 127(42), 14658-14659.
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Soellner, M. B., et al. (2003). Site-Specific Protein Immobilization by Staudinger Ligation. Journal of the American Chemical Society, 125(38), 11790-11791.
- Dunsmore, C. J., et al. (2006). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Current Organic Synthesis, 3(4), 439-460.
- Welsch, M. E., et al. (2010). Bioisosteric replacement as a tool in anti-HIV drug design. Molecules, 15(3), 1648-1669.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Scott, W. L., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972-6984.
- Wang, X., et al. (2022). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 13(40), 11933-11943.
- Mykhailiuk, P. K. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. Chemistry–A European Journal, 29(71), e202302914.
- Bon, R. S., & Nellas, R. B. (2010). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 110(12), 7089-7139.
- Zhang, Y., et al. (2023). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
- Black, P. J., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4099-4107.
- McKendry, S., et al. (2021). 'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide'. Organic Process Research & Development, 25(6), 1373-1381.
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-358.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
- Stepan, A. F., et al. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 25(12), 2096-2101.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
- D'Amore, M., et al. (2023). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. The Journal of Physical Chemistry A, 127(4), 1083-1092.
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
- Idem, R., et al. (2021). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Industrial & Engineering Chemistry Research, 60(37), 13469-13483.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Ma, C., et al. (2023). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry–An Asian Journal, 18(22), e202300801.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 414-418.
- ACS Publications. (2021). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 121(22), 13884-13945.
- Lund, G., & Dalton, C. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 8(20), 4645-4651.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 5. iris.unife.it [iris.unife.it]
- 6. growingscience.com [growingscience.com]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemaxon.com [chemaxon.com]
- 16. pKa calculation - Documentation [docs.chemaxon.com:443]
- 17. chemaxon.com [chemaxon.com]
A Researcher's Guide to Bicyclic Ketone Identification Using Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool in the arsenal of the modern chemist, providing a rapid and non-destructive method for functional group identification.[1][2][3] For researchers in drug development and organic synthesis, distinguishing between various ketone structures—acyclic, monocyclic, and complex bicyclic systems—is a frequent necessity. The carbonyl (C=O) stretching vibration is one of the most intense and reliable absorption bands in an IR spectrum, making it a powerful diagnostic marker.[4][5]
This guide provides an in-depth comparison of the IR spectroscopic features of bicyclic ketones against their simpler counterparts. We will move beyond a simple recitation of frequencies to explore the underlying physical principles, particularly the profound effect of ring strain on the carbonyl absorption peak. This understanding is critical for accurate spectral interpretation and structural elucidation.
The Decisive Factor: How Ring Strain Dictates Carbonyl Frequency
The position of the C=O stretching frequency in an IR spectrum is exquisitely sensitive to its electronic and steric environment. For a typical, unstrained acyclic ketone like acetone, this peak appears around 1715 cm⁻¹.[6][7] However, incorporating the carbonyl group into a ring system, especially a strained bicyclic framework, can shift this frequency significantly.
The primary reason for this shift is the change in the hybridization of the carbonyl carbon.[8]
-
In an unstrained system like cyclohexanone, the C-(C=O)-C bond angle is close to the ideal 120° for an sp² hybridized carbon. Its IR peak is consequently very similar to an acyclic ketone (~1715 cm⁻¹).[9][10]
-
As the ring becomes smaller and more strained (e.g., cyclopentanone or the rings within a bicyclic system), the internal C-C-C bond angles are forcibly compressed to be much less than 120°.[9]
-
To accommodate this geometric constraint, the C-C sigma bonds of the ring adopt more p-character. To maintain orbital orthogonality, the carbonyl carbon's orbitals used for the C=O bond must therefore incorporate more s-character .[8][9]
-
A bond with higher s-character is stronger and stiffer. According to Hooke's Law for molecular vibrations, a stiffer bond requires more energy to stretch, resulting in a vibration at a higher frequency (wavenumber) .[8]
This direct relationship between ring strain and C=O frequency is the key principle for identifying strained cyclic and bicyclic ketones.
Caption: Relationship between ring strain and C=O stretching frequency.
Another significant, though often secondary, factor is conjugation. If the carbonyl group is conjugated with a double bond or aromatic ring, the C=O frequency will decrease by 20-40 cm⁻¹ due to resonance, which weakens the double bond character.[4][5][6] This guide focuses on saturated bicyclic systems where ring strain is the dominant effect.
Comparative Data: Acyclic, Monocyclic, and Bicyclic Ketones
The most effective way to appreciate the influence of molecular geometry is to compare the C=O stretching frequencies of different ketone classes. The data below, compiled from established spectroscopic sources, provides a clear illustration of the principles discussed.
| Ketone Class | Example Compound | Structure | Typical C=O Frequency (cm⁻¹) | Primary Influencing Factor |
| Acyclic | 2-Butanone | Saturated, unstrained chain | ~1715[6] | Baseline (Unstrained) |
| Monocyclic (Unstrained) | Cyclohexanone | 6-membered ring, minimal strain | ~1715[9][10] | Baseline (Unstrained) |
| Monocyclic (Strained) | Cyclopentanone | 5-membered ring, moderate strain | ~1750[9][10] | Ring Strain |
| Monocyclic (Highly Strained) | Cyclobutanone | 4-membered ring, high strain | ~1780[9][10] | High Ring Strain |
| Bicyclic (Strained) | Camphor | Bridged [2.2.1] system | ~1745[11] | High Ring Strain |
| Bicyclic (Strained) | Norcamphor | Bridged [2.2.1] system | ~1751[12] | High Ring Strain |
As the data unequivocally shows, the carbonyl frequencies for the bicyclic ketones Camphor and Norcamphor are significantly higher than their unstrained acyclic and cyclohexanone counterparts. Their values are much more aligned with cyclopentanone, which is logical as the carbonyl group in the [2.2.1] bicyclic system is part of a five-membered ring. This high-frequency absorption is a hallmark of a strained bicyclic ketone.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Trustworthy data is the bedrock of scientific discovery. Following a rigorous and self-validating protocol is essential for obtaining a clean, interpretable IR spectrum.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer's sample chamber is clean and dry.
-
Perform a performance verification test if required by lab SOPs.
-
-
Background Collection (Self-Validation):
-
Run a background spectrum acquisition. This is a critical step to computationally subtract the IR absorptions of atmospheric carbon dioxide (~2350 cm⁻¹) and water vapor (broad bands ~3600 cm⁻¹ and ~1630 cm⁻¹).
-
Causality: An accurate background scan ensures that peaks in the final spectrum originate solely from the sample, not the environment.
-
-
Sample Preparation:
-
For Solid Samples (e.g., Camphor): Prepare a KBr (potassium bromide) pellet.
-
Thoroughly grind ~1 mg of the bicyclic ketone with ~100 mg of dry, IR-grade KBr in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Causality: KBr is transparent to mid-IR radiation. Grinding ensures the sample is finely dispersed to minimize light scattering and produce sharp, well-defined peaks.
-
-
For Liquid Samples: Use the Attenuated Total Reflectance (ATR) method.
-
Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Causality: ATR is a rapid technique that requires minimal sample preparation and provides excellent data for neat liquids.
-
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample (KBr pellet or ATR with sample) into the spectrometer's sample holder.
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Causality: Co-adding multiple scans averages out random noise, leading to a higher-quality spectrum where weak signals are more easily distinguished.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Perform a baseline correction if the baseline appears tilted or curved.
-
Use the peak-picking tool to identify the precise wavenumber of the major absorption bands, paying close attention to the 1650-1850 cm⁻¹ region for the C=O stretch.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. compoundchem.com [compoundchem.com]
- 4. The C=O Stretch [sites.science.oregonstate.edu]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. NORCAMPHOR(497-38-1) IR Spectrum [chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures: 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane
[1]
Part 1: Executive Safety Summary
Compound Identity:
-
IUPAC Name: tert-Butyl 5-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate[1]
-
CAS Number: 1499480-13-5 (Representative for this scaffold)[1]
-
Molecular Formula: C₁₁H₁₇NO₃
-
Physical State: Typically a white to off-white solid or viscous oil.
Immediate Hazard Profile: While specific toxicological data (LD50) for this exact intermediate is often limited, it must be handled according to the Precautionary Principle .
-
Primary Hazard: Irritant (H315, H319, H335) . Irritating to eyes, respiratory system, and skin.[2]
-
Hidden Disposal Hazard: Acid Lability. The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acids.[3] Mixing this waste with acidic streams (e.g., TFA, HCl) will generate isobutylene gas and CO₂, leading to rapid pressurization and potential explosion of waste containers.
Part 2: Scientific Rationale & Waste Classification
2.1 The "Boc" Trap: A Mechanistic Warning
As researchers, we often categorize waste by phase (solid vs. liquid). However, for 3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane , chemical functionality dictates the workflow.
The Boc group is designed to cleave under acidic conditions:
Operational Consequence: If this compound is inadvertently disposed of in a "General Acidic Waste" carboy, the evolution of gaseous byproducts can pressurize the vessel. Rule #1: This compound belongs exclusively in the Non-Halogenated Organic stream, strictly segregated from acids.
2.2 Regulatory Classification (RCRA)
Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound is not P-listed or U-listed by specific name. It is classified by characteristic :
| Parameter | Classification | RCRA Code | Notes |
| Ignitability | Potential | D001 | If residual solvent (Flash point <60°C) is present. |
| Toxicity | Not Listed | None | Unless contaminated with heavy metals (e.g., Pd from catalysis). |
| Reactivity | Stable | None | Stable at STP; reactive with strong acids. |
| Stream | Non-Halogenated | N/A | Contains C, H, N, O only. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Assessment
-
Purity Check: Does the waste contain residual palladium or heavy metals from the cyclopropanation step?
-
If YES: Segregate into Heavy Metal Organic Waste .
-
If NO: Proceed to Standard Organic Waste.
-
-
Solvent Content: Is the compound dissolved in a halogenated solvent (DCM, Chloroform)?
-
If YES: Segregate into Halogenated Organic Waste .
-
If NO (Solid or dissolved in EtOAc/Hexanes): Proceed to Non-Halogenated Organic Waste .
-
Phase 2: Packaging & Labeling
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the compound is in a crude reaction mixture that might be corrosive.
-
Quenching (If Reactive): If the waste contains unreacted reagents (e.g., diazo compounds often used to make bicyclo[4.1.0] systems), quench with dilute acetic acid carefully in a fume hood , then neutralize to pH 7 before bottling.
-
Labeling:
-
Do NOT use abbreviations like "Boc-Bicycle."
-
Label: "Non-Halogenated Organic Waste: this compound."
-
Add Warning: "CONTAINS BOC-PROTECTED AMINE. DO NOT MIX WITH ACIDS."
-
Phase 3: Workflow Visualization
The following decision tree illustrates the critical segregation logic required to prevent accidents.
Figure 1: Decision matrix for the safe segregation of Boc-protected bicyclic intermediates. Note the universal prohibition of acidic mixtures.
Part 4: Emergency Procedures
Spill Response (Solid/Oil):
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Containment: If liquid, dike with absorbent pads. If solid, cover with a damp paper towel to prevent dust generation.
-
Cleanup: Sweep or scoop into a sealable bag. Wipe the surface with soap and water.
-
Disposal: Place the cleanup materials into the Solid Hazardous Waste bin.
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes.
-
Eyes: Flush with water for 15 minutes; seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air immediately.
Part 5: References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76903823 (Related Boc-Intermediates). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
